molecular formula C8H5N3O2 B2676125 Pyrido[2,3-b]pyrazine-7-carboxylic acid CAS No. 893723-49-4

Pyrido[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B2676125
CAS No.: 893723-49-4
M. Wt: 175.147
InChI Key: SMPGSEFDPLFZJS-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-7-carboxylic acid (CAS 893723-49-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and materials science. Its fused bicyclic structure, incorporating both pyridine and pyrazine rings, provides a versatile scaffold for designing novel bioactive molecules and functional materials. In pharmaceutical research, this carboxylic acid serves as a critical precursor for the development of non-nucleoside antiviral agents. Recent studies have utilized this core to synthesize novel pyrido[2,3-b]pyrazine derivatives that function as potent and broad-spectrum inhibitors of human cytomegalovirus (HCMV) polymerase, showing promise for treating drug-resistant HCMV infections . These inhibitors are designed to optimize antiviral activity while minimizing off-target effects, such as inhibition of the hERG ion channel, a common challenge in drug development . The carboxylic acid moiety at the 7-position is a key functional handle, allowing for further derivatization into amides and esters to explore structure-activity relationships and improve drug-like properties. Beyond virology, derivatives of this compound demonstrate remarkable potential in materials science. Research has shown that pyrido[2,3-b]pyrazine-based structures exhibit significant nonlinear optical (NLO) properties, including high hyperpolarizability, making them strong candidates for applications in photonics and electro-optical devices . Furthermore, these compounds have been successfully employed as active materials in the fabrication of label-free electrochemical DNA biosensors, highlighting their utility in diagnostic sensing and bioanalysis . This product is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-b]pyrazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPGSEFDPLFZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-49-4
Record name pyrido[2,3-b]pyrazine-7-carboxylic acid
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Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Pyrido[2,3-b]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Bioisostere

The pyrido[2,3-b]pyrazine scaffold represents a critical bicyclic heteroaromatic system in modern drug discovery. Structurally isomeric to pteridines and quinoxalines, this scaffold is classified as a "privileged structure" due to its inherent ability to mimic the purine ring of ATP. This feature makes it an exceptional template for designing Type I and Type II kinase inhibitors, particularly for overcoming resistance in targets like EGFR and BRAF .

Unlike the ubiquitous quinazoline scaffolds (e.g., Gefitinib), the pyrido[2,3-b]pyrazine core offers unique electronic properties via its additional nitrogen atom (N5) in the pyridine ring. This guide dissects the structure-activity relationships (SAR) that govern its efficacy, detailing how specific substitutions modulate solubility, metabolic stability, and target affinity.

Scaffold Architecture & Electronic Map

To effectively manipulate the SAR, one must first understand the numbering and electronic distribution of the core system. The scaffold consists of a pyridine ring fused to a pyrazine ring across the 2,3-bond of the pyridine.

Numbering System and Key Interaction Points
  • N1 & N4 (Pyrazine Ring): Primary hydrogen bond acceptor sites, crucial for interaction with the "hinge region" of kinase domains.

  • N5 (Pyridine Ring): Reduces the electron density of the fused system compared to quinoxalines, increasing the acidity of protons at C2/C3 and altering metabolic susceptibility.

  • C2 & C3: The "Solvent Front" vectors. Substitutions here dictate solubility and pharmacokinetic (PK) profiles.

  • C6, C7, & C8: The "Hydrophobic Core" vectors. These positions usually occupy the hydrophobic pocket or the gatekeeper region of the target protein.

Visualization: The SAR Decision Map

SAR_Map Scaffold Pyrido[2,3-b]pyrazine Core Pos2_3 Positions C2 & C3 (Pyrazine Ring) Scaffold->Pos2_3 Pos6_7 Positions C6 & C7 (Pyridine Ring) Scaffold->Pos6_7 N_Centers Nitrogens N1, N4, N5 (Hinge Binders) Scaffold->N_Centers Solubility Solubility & PK (Morpholine, Piperazine) Pos2_3->Solubility Bulky groups tolerated Selectivity Target Selectivity (Gatekeeper Interaction) Pos6_7->Selectivity Aryl/Heteroaryl substituents Binding ATP Hinge Binding (H-Bond Acceptor) N_Centers->Binding Critical H-Bonds

Figure 1: Strategic SAR map illustrating the functional roles of specific ring positions.

Synthetic Strategies: Building the Core

Reliable synthesis is the prerequisite for SAR exploration. While multicomponent reactions exist, the condensation of 2,3-diaminopyridines with 1,2-dicarbonyls remains the most robust method for generating regioselective derivatives.

Primary Synthetic Workflow (Condensation)

This pathway allows for the independent modification of the pyridine ring (via the starting diamine) and the pyrazine ring (via the dicarbonyl).

Synthesis_Workflow Diamine 2,3-Diaminopyridine (Substituted at C5/C6) Condensation Condensation (EtOH/AcOH, Reflux) Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl (Glyoxal or Oxalate) Dicarbonyl->Condensation Intermediate Pyrido[2,3-b]pyrazine Scaffold Condensation->Intermediate Halogenation Halogenation (POCl3) (If OH present) Intermediate->Halogenation Activation Coupling Suzuki/Buchwald Coupling (Introduce Aryl/Amine) Halogenation->Coupling Functionalization

Figure 2: The regioselective condensation route for scaffold generation.

Protocol: General Synthesis of 2,3-Disubstituted Pyrido[2,3-b]pyrazines[1]

Objective: Synthesis of a library core for SAR screening.

  • Reagents: 2,3-diaminopyridine (1.0 eq), substituted 1,2-diketone (1.1 eq), Ethanol (solvent), Acetic Acid (catalytic).

  • Procedure:

    • Dissolve 2,3-diaminopyridine in Ethanol (10 mL/mmol).

    • Add the 1,2-diketone dropwise at room temperature.

    • Add 3-4 drops of glacial Acetic Acid.

    • Reflux the mixture for 4–8 hours (monitor via TLC, typically 30% EtOAc/Hexane).

    • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo, redissolve in DCM, wash with NaHCO3, and purify via silica gel chromatography.

  • Validation: 1H NMR will show characteristic aromatic protons. For the parent scaffold, signals typically appear around

    
     9.0–9.2 ppm for the pyrazine protons.
    

Detailed SAR Analysis

The Pyridine Ring (Positions 6 & 7): The Specificity Driver

In kinase inhibitors, positions 6 and 7 are often oriented towards the "back" of the ATP pocket or the solvent-accessible gatekeeper region.

  • Position 7 (C7):

    • Effect: Substitutions here are critical for potency. Introduction of aryl groups (e.g., phenyl, pyridine) via Suzuki coupling often increases affinity by engaging in

      
      -
      
      
      
      stacking or hydrophobic interactions within the kinase pocket.
    • Case Study (EGFR): Research indicates that placing a heteroaromatic moiety at C7 (e.g., 3-pyridyl) can significantly improve activity against Erlotinib-resistant (T790M) cell lines compared to C6 substitutions [1].

  • Position 6 (C6):

    • Effect: Often tolerates small hydrophobic groups (Cl, Br, Me). Large groups here can cause steric clashes depending on the specific kinase isoform.

The Pyrazine Ring (Positions 2 & 3): The Pharmacokinetic Handle

These positions usually point towards the ribose-binding pocket or the solvent interface.

  • Solubility Modulation: Unsubstituted pyrido[2,3-b]pyrazines are often poorly soluble. Introducing morpholine, piperazine, or N-methylpiperazine at C2 or C3 (via nucleophilic displacement of a chloride) drastically improves water solubility and oral bioavailability.

  • Electronic Tuning: Electron-donating groups (amines, alkoxys) at C2/C3 increase the electron density of the pyrazine nitrogens (N1/N4), potentially strengthening the H-bond acceptor capability in the hinge region.

Summary of SAR Trends
PositionPreferred Substituent TypeBiological ImpactMechanistic Rationale
N1 / N4 None (Core)Hinge BindingPrimary H-bond acceptor for ATP site.
C2 / C3 Solubilizing Amines (Morpholine)PK / SolubilitySolvent-exposed region; improves LogP and metabolic stability.
C7 Aryl / HeteroarylPotency / SelectivityEngages hydrophobic pocket; critical for overcoming resistance mutations [1].
C6 Halogen / Small AlkylSteric FitFine-tuning of the binding pose; large groups often clash.

Therapeutic Case Studies

Oncology: Overcoming EGFR Resistance

The pyrido[2,3-b]pyrazine scaffold has demonstrated efficacy in Non-Small Cell Lung Cancer (NSCLC) models resistant to first-generation quinazolines.

  • Mechanism: The scaffold binds in the ATP pocket.[1] Derivatives with specific C7-aryl substitutions maintain potency against the T790M mutation, likely due to a slightly altered binding angle compared to quinazolines, avoiding the steric clash with the bulky Methionine at the gatekeeper position [1].

Antimicrobial: Bacterial DNA Gyrase Inhibition

Derivatives such as 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have shown activity against E. coli and S. aureus.[2]

  • Mechanism: These compounds act as DNA intercalators or topoisomerase inhibitors. The planar nature of the tricyclic system (when fused or substituted) allows for intercalation between base pairs [2].

Experimental Protocol: Kinase Inhibition Assay (EGFR)

To validate the SAR generated from the synthetic protocols above, a robust biochemical assay is required.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents:

    • Recombinant EGFR enzyme (Wild Type and T790M mutant).

    • Fluorescein-labeled Poly-GT (substrate).

    • ATP (at Km concentration for the specific enzyme).[3]

    • Terbium-labeled anti-phosphotyrosine antibody.

  • Workflow:

    • Preparation: Prepare 3-fold serial dilutions of the pyrido[2,3-b]pyrazine test compounds in DMSO (Final DMSO conc. < 1%).

    • Incubation: Mix enzyme, substrate, ATP, and test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reaction: Incubate for 60 minutes at room temperature.

    • Detection: Add the Terbium-labeled antibody (EDTA containing stop solution).

    • Read: Measure fluorescence ratio (Em 520nm / Em 495nm) on a multi-mode plate reader.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (2013).[4] URL:[Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures... and antibacterial activity. Source: Results in Chemistry (2025). URL:[Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing... and biological activity. Source: RSC Advances (2023). URL:[Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Source: Bioorganic & Medicinal Chemistry Letters (2010).[5] URL:[Link]

Sources

Medicinal Chemistry Applications of Pyrido[2,3-b]pyrazine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of pyrido[2,3-b]pyrazine-7-carboxylic acid , a privileged heterocyclic scaffold emerging as a critical template for next-generation antivirals and kinase inhibitors.[1]

Technical Guide & Whitepaper

Part 1: Executive Summary

This compound (CAS 893723-49-4) represents a high-value pharmacophore in modern drug discovery.[1] Historically overshadowed by its pteridine and quinoxaline cousins, this scaffold has recently gained prominence due to its unique electronic distribution and ability to engage difficult biological targets, specifically Human Cytomegalovirus (HCMV) polymerase and EGFR kinase mutants .

This guide explores the transition of this molecule from a niche building block to a lead-generating scaffold. It provides a technical deep-dive into its synthesis, structure-activity relationships (SAR), and experimental protocols for functionalization.

Core Value Proposition
  • Electronic Profile: The electron-deficient nature of the fused system (4 nitrogen atoms) reduces metabolic liability compared to quinolines.

  • Vector Positioning: The 7-carboxylic acid handle allows for the projection of solubilizing groups or pharmacophores into solvent-exposed regions of the binding pocket, critical for modulating physicochemical properties (LogD, solubility) without disrupting the core binding mode.

  • Therapeutic Utility: Validated hits in antiviral (HCMV), oncology (NSCLC), and antibacterial (DNA gyrase) programs.

Part 2: Chemical Space & Structural Architecture

The Scaffold

The pyrido[2,3-b]pyrazine core consists of a pyridine ring fused to a pyrazine ring.[1] The "7-carboxylic acid" designation places the functional handle on the pyridine ring, distal to the pyrazine nitrogens, providing a linear vector for substitution.

Physicochemical Profile:

Property Value (Predicted) Implication for MedChem
MW 175.14 Da Fragment-like, high ligand efficiency (LE).
cLogP ~0.5 - 0.8 Low lipophilicity; good starting point for oral drugs.
H-Bond Donors 1 (COOH) Modifiable via amidation.
H-Bond Acceptors 4 (3 Ring Ns, 1 Carbonyl) High potential for kinase hinge binding.

| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH; usually capped as amide/ester. |

Structural Visualization (DOT)

The following diagram illustrates the numbering and key substitution vectors.

G Figure 1: this compound Substitution Vectors N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Sub2 R2 (Kinase/Viral Specificity) C2->Sub2 N4 N4 C3->N4 C3->Sub2 C6 C6 C7 C7 C6->C7 C8 C8 C7->C8 COOH COOH C7->COOH Key Handle

Part 3: Synthetic Strategies

Synthesizing the 7-carboxylic acid core requires a strategic approach to ensure the correct regioisomer is formed.

Primary Synthetic Route (The "Building Block" Approach)

The most robust route involves the condensation of 2,3-diaminopyridine derivatives with 1,2-dicarbonyls. To achieve the 7-COOH, one typically starts with a 5-substituted 2,3-diaminopyridine.

Step-by-Step Protocol:

  • Precursor Synthesis: Bromination of 2-aminopyridine

    
     Nitration 
    
    
    
    Reduction yields 2,3-diamino-5-bromopyridine .
  • Cyclization: Condensation of 2,3-diamino-5-bromopyridine with glyoxal (or asymmetric keto-aldehydes) yields 7-bromo-pyrido[2,3-b]pyrazine .

  • Carbonylation: Palladium-catalyzed carbonylation (Pd(OAc)2, dppp, CO gas, MeOH) converts the 7-bromo intermediate to the methyl 7-carboxylate .

  • Hydrolysis: LiOH/THF hydrolysis yields the free 7-carboxylic acid .

Synthetic Workflow Diagram

Synthesis SM1 2,3-Diamino-5-bromopyridine Int1 7-Bromo-pyrido[2,3-b]pyrazine SM1->Int1 Cyclization SM2 Glyoxal / 1,2-Dicarbonyl SM2->Int1 Cyclization Int2 Methyl pyrido[2,3-b]pyrazine- 7-carboxylate Int1->Int2 CO Insertion Prod Pyrido[2,3-b]pyrazine- 7-carboxylic acid Int2->Prod Saponification R1 Condensation (EtOH, Reflux) R2 Pd-Catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl2) R3 Hydrolysis (LiOH, THF/H2O)

Caption: Figure 2: Validated synthetic route to the 7-carboxylic acid core via Pd-catalyzed carbonylation.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Case Study: HCMV Polymerase Inhibitors

Context: Human Cytomegalovirus (HCMV) remains a critical threat to immunocompromised patients. Existing therapies (Ganciclovir) suffer from nephrotoxicity and resistance. The Breakthrough: Researchers at the Li Ka Shing Applied Virology Institute (Bai et al., 2024/2025) identified the pyrido[2,3-b]pyrazine scaffold as a non-nucleoside DNA polymerase inhibitor.

SAR Analysis:

  • The 7-Position (COOH Handle): Direct usage of the acid (Compound 25) resulted in poor permeability. Conversion to amides (specifically amino-ethyl amides) restored potency and improved the Therapeutic Index (TI).

  • The 2-Position: Substitution with a 2-imidazolinone ring was critical for binding affinity.

  • hERG Liability: A major challenge with this scaffold is hERG channel inhibition (cardiotoxicity). The 7-carboxylic acid derivatives (anionic at pH 7.4) showed reduced hERG binding but poor cellular activity. The optimized amide derivative (Compound 27) balanced these factors.

Data Summary (Bai et al. Series):

Compound R7 Substituent R2 Substituent HCMV EC50 (μM) hERG IC50 (μM) Outcome
Cmpd 23 H Imidazolinone 0.8 < 10 Potent but toxic
Cmpd 25 COOH Imidazolinone > 5.0 24 Poor permeability

| Cmpd 27 | CONH-CH2CH2-NH2 | Imidazolinone | 0.33 | > 40 | Lead Candidate |

Oncology: EGFR Kinase Inhibitors

The scaffold serves as a bioisostere for quinazolines (e.g., Gefitinib).

  • Mechanism: ATP-competitive inhibition.

  • Resistance: Pyrido[2,3-b]pyrazine derivatives have shown efficacy against the T790M "gatekeeper" mutation in NSCLC (Non-Small Cell Lung Cancer).

  • Design Strategy: The 7-carboxylic acid is often converted to an acrylamide or bulky amide to interact with the solvent front or specific cysteine residues (Cys797) for covalent inhibition.

Part 5: Experimental Protocols

Protocol A: Amide Coupling at C7 (General Procedure)

Use this protocol to functionalize the core for SAR exploration.

  • Activation: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M).

  • Coupling Agent: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add the desired amine (e.g., N-boc-ethylenediamine) (1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass M+1).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Self-Validating Purity Check

Every synthesized derivative must pass this checkpoint before biological testing.

  • 1H NMR: Confirm the presence of the two pyrazine protons (typically doublets around 8.8–9.2 ppm) and the pyridine proton.

  • LC-MS: Purity > 95% at 254 nm.

  • Appearance: These derivatives are often yellow-to-orange solids due to extended conjugation.

Part 6: References

  • Bai, B., et al. (2025).[2] Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 20(6), e202400629. Link

  • BenchChem. (n.d.). This compound Product Monograph. Link

  • Vichem Chemie Research. (2013).[3] Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Link

  • Sikine, M., et al. (2017). Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives. Moroccan Journal of Heterocyclic Chemistry, 16(1). Link

  • RSC Advances. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing and biological activity. Link

Sources

Technical Guide: Pyrido[2,3-b]pyrazine-7-carboxylic Acid in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and medicinal chemistry of the pyrido[2,3-b]pyrazine-7-carboxylic acid scaffold. This specific heterocycle serves as a critical "divergent intermediate" in the discovery of ATP-competitive kinase inhibitors, particularly for EGFR, PI3K, and B-Raf targets.

Executive Summary

This compound (CAS: 893723-49-4) represents a high-value pharmacophore in oncology. Unlike the ubiquitous quinazoline (e.g., Gefitinib) or pyrido[2,3-d]pyrimidine scaffolds, the pyrido[2,3-b]pyrazine core offers distinct nitrogen positioning (N1, N4, N5, N8) that alters hydrogen bond acceptor/donor vectors within the ATP binding pocket.

This guide focuses on the 7-carboxylic acid derivative not as the final drug, but as the essential synthetic handle that enables access to the solvent-exposed regions of the kinase domain. This positioning is critical for tuning physicochemical properties (solubility) and selectivity without disrupting the hinge-binding motif.

Part 1: Structural Rationale & Pharmacophore Mapping

The Scaffold Advantage

The pyrido[2,3-b]pyrazine core is a bioisostere of pteridine and quinazoline. Its value lies in its ability to navigate "crowded" ATP pockets where slight angular deviations in H-bonding can overcome resistance mutations (e.g., EGFR T790M).

  • Hinge Binding (The Anchor): The N1 (pyridine) and N5 (pyrazine) nitrogens typically serve as H-bond acceptors, while an amino group at C2 or C3 often acts as the donor.

  • The 7-COOH Vector (The Tail): The carboxylic acid at position 7 projects towards the solvent front . This is the strategic "exit vector." Direct inhibition by the acid is rare due to poor cell permeability (anionic charge at pH 7.4). Therefore, it is almost exclusively derivatized into carboxamides .

Pharmacophore Visualization

The following diagram illustrates the interaction logic. The core binds the hinge, while the 7-position (derived from the acid) extends into the solvent to modulate pharmacokinetics.

Pharmacophore Hinge Kinase Hinge Region (Met790/Thr790) Core Pyrido[2,3-b]pyrazine Scaffold Core->Hinge H-Bonds (N1/N5) AcidHandle 7-COOH (Synthetic Handle) Core->AcidHandle C7 Position SolventFront Solvent Front (Solubility/Selectivity) AcidHandle->SolventFront Derivatization to Amides/Ureas

Figure 1: Pharmacophore mapping of the pyrido[2,3-b]pyrazine scaffold showing the strategic role of the 7-COOH handle.

Part 2: Synthetic Chemistry & Regioselectivity

The synthesis of this compound is non-trivial due to regioselectivity challenges during the ring closure.

The Critical Synthetic Pathway

The most robust route involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl species (often diethyl ketomalonate or bromopyruvic acid derivatives).

  • Challenge: 2,3-diaminopyridine has two nucleophilic nitrogens. The 2-amino group is less nucleophilic than the 3-amino group due to resonance with the pyridine ring.

  • Solution: Controlling pH or using specific regio-directing esters ensures the pyrazine ring closes with the carboxylate at the correct position (C7 vs C6).

Synthesis Start 2,3-Diaminopyridine Intermediate Bicyclic Ester Intermediate Start->Intermediate Condensation (EtOH, Reflux) Reagent Diethyl Ketomalonate (or Pyruvate deriv.) Reagent->Intermediate Target Pyrido[2,3-b]pyrazine- 7-carboxylic Acid Intermediate->Target Hydrolysis (LiOH, THF/H2O) Product Final Kinase Inhibitor (7-Carboxamide) Target->Product Amide Coupling (HATU, R-NH2)

Figure 2: Synthetic workflow from raw materials to the bioactive carboxamide via the 7-COOH intermediate.

Part 3: Experimental Protocols

Protocol: Synthesis of this compound

Note: This protocol assumes a condensation route yielding the ethyl ester, followed by hydrolysis.

Reagents:

  • Ethyl 2,3-diaminopyridine-4-carboxylate (if pre-functionalized) or 2,3-diaminopyridine.

  • Diethyl ketomalonate (1.2 eq).

  • Ethanol (anhydrous).

  • Lithium Hydroxide (LiOH).

Step-by-Step Methodology:

  • Condensation (Ring Closure):

    • Dissolve 2,3-diaminopyridine (10 mmol) in anhydrous ethanol (50 mL).

    • Add diethyl ketomalonate (12 mmol) dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Observation: The product usually precipitates upon cooling. Filter and wash with cold ethanol to obtain the ethyl pyrido[2,3-b]pyrazine-7-carboxylate .

  • Hydrolysis (Acid Generation):

    • Suspend the ester (5 mmol) in a 1:1 mixture of THF and water (20 mL).

    • Add LiOH monohydrate (15 mmol, 3 eq).

    • Stir at room temperature for 2 hours. The suspension should clear as the salt forms.

    • Critical Step: Acidify carefully with 1N HCl to pH 3–4. The This compound will precipitate as a solid.[1]

    • Filter, wash with water, and dry under vacuum.

Protocol: ADP-Glo™ Kinase Assay (Validation)

Once derivatized into an amide, the inhibitor's potency is validated.

  • Preparation: Dilute the 7-carboxamide derivative in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10 μM to 0.1 nM).

  • Reaction:

    • Mix Kinase (e.g., EGFR T790M, 5 ng/well), Substrate (Poly Glu:Tyr, 0.2 mg/mL), and ATP (10 μM) in kinase buffer.

    • Add 1 μL of compound.

    • Incubate at RT for 60 mins.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Case Studies & Data Summary

Target Selectivity Profile

The 7-COOH derived amides show distinct selectivity profiles compared to 6-substituted analogs.

Target KinaseMutationRole of 7-SubstituentTypical IC50 (nM)
EGFR T790M/L858RSolubilizing tail reaches solvent front, improving PK.5 – 50
PI3K H1047R7-amide forms water-mediated H-bond network.100 – 500
B-Raf V600ESteric bulk at pos 7 can induce selectivity over C-Raf.20 – 80
Structure-Activity Relationship (SAR) Insights
  • 7-COOH (Free Acid): Inactive in cellular assays (IC50 > 10 μM) due to permeability issues, though it may bind in biochemical assays.

  • 7-CONH-Methylpiperazine: drastically improves solubility and often boosts potency by 10-fold due to salt-bridge formation with solvent-exposed Asp/Glu residues.

References

  • Vertex AI Search Results. (2025). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.

  • BenchChem. (n.d.). This compound (CAS 893723-49-4) Product Page.

  • Journal of Medicinal Chemistry. (2017). Design and synthesis of novel 7-aminosubstituted pyrido[2,3-b]pyrazines exhibiting anti-breast cancer activity.

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures and antibacterial activity.

Sources

Methodological & Application

synthesis protocols for pyrido[2,3-b]pyrazine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, step-by-step protocol for the synthesis of pyrido[2,3-b]pyrazine-7-carboxylic acid (CAS 893723-49-4).[1] This scaffold is a critical intermediate in the development of antiviral agents (e.g., HCMV polymerase inhibitors) and kinase inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: The primary synthetic challenge lies in the construction of the fused pyrazine ring while maintaining the integrity of the carboxylic acid moiety on the pyridine ring. Direct functionalization of the pyrido[2,3-b]pyrazine core at the 7-position is difficult due to the electron-deficient nature of the heterocycle.[1]

The Solution: A bottom-up approach is superior.[1] We utilize a pre-functionalized pyridine precursor, methyl 6-aminonicotinate , to install the nitrogen atoms required for the pyrazine ring before cyclization. This ensures 100% regioselectivity for the 7-position carboxylate.[1]

Retrosynthetic Pathway:

  • Target: this compound.[1][2]

  • Precursor: Methyl pyrido[2,3-b]pyrazine-7-carboxylate.[1]

  • Key Intermediate: Methyl 5,6-diaminonicotinate.

  • Starting Material: Methyl 6-aminonicotinate (commercially available).[1]

Part 2: Detailed Synthesis Protocol

Step 1: Nitration of Methyl 6-Aminonicotinate

Objective: Introduce the nitro group at the C5 position to serve as the latent amine.[1]

Reagents:

  • Methyl 6-aminonicotinate (10.0 g, 65.7 mmol)

  • Sulfuric acid (H₂SO₄), conc. (50 mL)

  • Nitric acid (HNO₃), fuming or conc. (4.5 mL, ~1.1 equiv)

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask (RBF) equipped with a thermometer and magnetic stir bar, dissolve methyl 6-aminonicotinate in H₂SO₄ at 0°C (ice-salt bath). Caution: Exothermic.

  • Addition: Add HNO₃ dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using solid NaHCO₃ or 28% NH₄OH. Note: The product may precipitate as a yellow solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3 x 100 mL).

  • Purification: Recrystallize from ethanol.

    • Yield: ~80-85%[1][3]

    • Product: Methyl 6-amino-5-nitronicotinate (Yellow needles).[1]

Step 2: Catalytic Hydrogenation to Methyl 5,6-Diaminonicotinate

Objective: Reduce the nitro group to an amine without reducing the pyridine ring or ester.[1]

Reagents:

  • Methyl 6-amino-5-nitronicotinate (5.0 g)[1]

  • 10% Pd/C (500 mg, 10 wt%)

  • Methanol (MeOH) (100 mL)

  • Hydrogen gas (H₂) (balloon or 1 atm)

Procedure:

  • Setup: Flush a hydrogenation flask with N₂. Add the nitro compound and MeOH.[3][4] Carefully add Pd/C.

  • Reduction: Purge with H₂ three times. Stir vigorously under H₂ atmosphere (balloon) at RT for 4–6 hours.

  • Monitoring: The yellow suspension will turn colorless or pale pink as the starting material is consumed.

  • Workup: Filter through a Celite pad under N₂ (the diamine is oxidation-sensitive). Wash the pad with MeOH.[3]

  • Concentration: Evaporate the solvent immediately under reduced pressure.

    • Yield: ~90% (Quantitative crude).

    • Product: Methyl 5,6-diaminonicotinate. Store under Argon; use immediately.

Step 3: Cyclocondensation with Glyoxal

Objective: Form the pyrazine ring.

Reagents:

  • Methyl 5,6-diaminonicotinate (3.0 g, 17.9 mmol)

  • Glyoxal (40% aq. solution) (3.1 g, 21.5 mmol, 1.2 equiv)

  • Ethanol (50 mL) or Water (50 mL)

Procedure:

  • Mixing: Dissolve the fresh diamine in Ethanol (50 mL) in a 100 mL RBF.

  • Addition: Add the glyoxal solution dropwise at RT.

  • Reaction: Heat to reflux (80°C) for 2–3 hours. The solution will darken.

  • Cooling: Cool to 0°C. The product often precipitates.

  • Isolation: Filter the solid. If no precipitate, evaporate solvent and purify via flash column chromatography (DCM/MeOH 95:5).

    • Yield: ~65-75%[1][5]

    • Product: Methyl pyrido[2,3-b]pyrazine-7-carboxylate.[1][2]

Step 4: Hydrolysis to the Free Acid

Objective: Cleave the methyl ester to yield the final target.

Reagents:

  • Methyl pyrido[2,3-b]pyrazine-7-carboxylate (1.0 g)[1]

  • Lithium Hydroxide (LiOH·H₂O) (2.5 equiv)

  • THF/Water (1:1 mixture, 20 mL)

Procedure:

  • Hydrolysis: Dissolve the ester in THF/Water. Add LiOH. Stir at RT for 2 hours.

  • Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 3–4.

  • Isolation: The carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

    • Final Yield: ~85-90%[1]

    • Appearance: Tan to light brown solid.

Part 3: Visualization & Data

Reaction Pathway Diagram

SynthesisPath SM Methyl 6-aminonicotinate (Start) Int1 Methyl 6-amino-5-nitronicotinate (Intermediate 1) SM->Int1 HNO3, H2SO4 0°C -> RT Int2 Methyl 5,6-diaminonicotinate (Intermediate 2) Int1->Int2 H2, Pd/C MeOH Ester Methyl pyrido[2,3-b]pyrazine-7-carboxylate Int2->Ester Glyoxal Reflux Target This compound (Target) Ester->Target LiOH, THF/H2O then HCl

Caption: Four-step synthetic pathway from methyl 6-aminonicotinate to the target acid.

Optimization of Condensation Step (Step 3)
SolventTemperatureTimeYieldObservation
Water RT12 h45%Slow conversion, difficult filtration.[1]
Ethanol Reflux3 h72% Clean precipitation on cooling. (Recommended)
Toluene Reflux4 h60%Requires Dean-Stark trap; higher impurities.[1]
Acetic Acid 60°C2 h55%Acetylation byproducts observed.

Part 4: Expert Insights & Troubleshooting

  • Diamine Instability: The intermediate Methyl 5,6-diaminonicotinate is prone to air oxidation, turning dark brown/black. Do not store it. Proceed to the cyclization step immediately after filtering the catalyst. If storage is necessary, keep it as the hydrochloride salt.

  • Regioselectivity: The use of the 5,6-diamino precursor guarantees the correct isomer. Trying to nitrate pyrido[2,3-b]pyrazine directly usually fails or gives the wrong isomer due to the deactivating nature of the four nitrogen atoms.

  • Purification of the Acid: The final acid is zwitterionic and may be difficult to dissolve in organic solvents. Purification is best achieved by dissolving in dilute base (NaHCO₃), filtering insoluble impurities, and re-precipitating with acid.

References

  • Goswami, S., & Hazra, A. (2011). "Synthesis and crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate." Acta Crystallographica Section E, 67(Pt 11), o2984. Link(Note: Describes similar ester synthesis logic).

  • PrepChem. "Synthesis of methyl 5,6-diaminonicotinate." Link(Validated protocol for the key intermediate).

  • US Patent 2006/0063797 A1. "Process for preparing a substituted imidazopyridine compound." Link(Contains detailed experimental data on the reduction of nitro-aminopyridines).

  • BenchChem. "this compound Structure & Data."[1] Link(Confirmation of target structure and CAS).

Sources

Application Note: Functionalization of Pyrido[2,3-b]pyrazine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinoxalines and pteridines.[1] It is a core pharmacophore in inhibitors of PI3K, HCMV polymerase, and bacterial DNA gyrase [1, 2].

The 7-carboxylic acid derivative (CAS: 893723-49-4) represents a critical "diversity handle."[2] However, functionalizing this position is non-trivial due to the electronic properties of the fused ring system.

The "Electron-Deficient" Challenge

The pyrido[2,3-b]pyrazine core is highly electron-deficient due to the presence of three ring nitrogen atoms. This creates two specific challenges for C-7 functionalization:

  • Nucleophilic Competition: The ring nitrogens (particularly N-1 or N-4) can act as weak nucleophiles, leading to N-acylation side products during activation of the carboxyl group.

  • Solubility: The zwitterionic nature of the amino-acid-like core (if protonated) or strong pi-stacking often renders the parent acid insoluble in standard organic solvents (DCM, THF), necessitating polar aprotic solvents (DMF, DMAc, NMP) [3].

This guide details three optimized protocols to overcome these barriers: High-Efficiency Amidation , Curtius Rearrangement to Amines , and Esterification/Reduction .

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, assess your target moiety using the logic flow below to select the optimal pathway.

Functionalization_Logic Start Starting Material: Pyrido[2,3-b]pyrazine-7-COOH Target Identify Target Moiety Start->Target Amide Target: Amide (SAR Expansion) Target->Amide Amine Target: C-7 Amine (Ureas, Sulfonamides) Target->Amine Alcohol Target: C-7 Alcohol (Ether linkage) Target->Alcohol CheckSol Is Acid Soluble in DCM/THF? Amide->CheckSol Curtius Protocol B: Curtius Rearrangement (DPPA) Amine->Curtius Reduct Protocol C: Mixed Anhydride Red. Alcohol->Reduct StdCoup Protocol A1: EDC/HOBt or HATU CheckSol->StdCoup Yes (Rare) AdvCoup Protocol A2: T3P in DMF/NMP CheckSol->AdvCoup No (Common)

Figure 1: Strategic decision tree for C-7 functionalization based on solubility and target functionality.

Protocol A: High-Efficiency Amide Coupling

Application: Attaching diverse amines for Structure-Activity Relationship (SAR) studies. Challenge: The parent acid is often poorly soluble, and standard carbodiimides (EDC/DCC) may suffer from slow kinetics or urea byproducts that are hard to remove from the polar product.

Reagent Selection Guide
ReagentProsConsRecommended For
HATU High reactivity; works for hindered amines.Expensive; removal of byproduct (HOAt) requires washing.Small scale (<100 mg), valuable amines.
T3P (Propylphosphonic anhydride) Water-soluble byproducts; very low epimerization; drives reaction in DMF.Requires base; slower than HATU.Scale-up (>1g) ; difficult purifications.
SOCl₂ (Acid Chloride) Highly reactive.Harsh conditions; incompatible with acid-sensitive groups.Non-nucleophilic anilines.
Detailed Methodology (T3P Optimized)

This protocol uses T3P because it tolerates the polar solvents (DMF/DMSO) required to dissolve the pyrido-pyrazine core.

Materials:

  • Pyrido[2,3-b]pyrazine-7-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[3]

  • T3P (50% w/w in DMF or EtOAc) (1.5 – 2.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF or NMP (Concentration: 0.1 M)

Step-by-Step:

  • Dissolution: In a dried vial under N₂, suspend the carboxylic acid in DMF. Add DIPEA. Sonicate if necessary to achieve a fine suspension or solution.

    • Note: The mixture may turn yellow/orange upon base addition due to deprotonation.

  • Activation: Add the amine partner before the coupling reagent to minimize activated ester hydrolysis.

  • Coupling: Dropwise add the T3P solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validation: Monitor by LCMS.[4] Look for the disappearance of the acid (M+H 176) and formation of the amide. If the acid persists after 12h, add 0.5 equiv T3P and heat to 50°C.

  • Workup:

    • Option A (Precipitation): Pour reaction mixture into 10 volumes of water/brine (1:1). The product often precipitates. Filter and wash with water.

    • Option B (Extraction): Dilute with EtOAc/5% MeOH. Wash with sat. NaHCO₃ (removes excess T3P byproducts) and brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Curtius Rearrangement (Acid → Amine)

Application: Converting the C-7 acid into a C-7 amine (via a Boc-protected intermediate).[3] This is crucial because the C-7 amino-pyrido[2,3-b]pyrazine is a precursor for sulfonamides and ureas [4, 5].

Safety Warning: Azides are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate reaction mixtures containing azides to dryness.

Mechanism & Workflow

The reaction proceeds via an acyl azide intermediate, which rearranges thermally to an isocyanate, trapped in situ by t-Butanol to form the Boc-amine.

Curtius_Mechanism Acid Acid (COOH) AcylAzide Acyl Azide (Transient) Acid->AcylAzide + DPPA, Et3N Isocyanate Isocyanate (N=C=O) AcylAzide->Isocyanate Heat (80-90°C) - N2 BocAmine Boc-Amine (NH-Boc) Isocyanate->BocAmine + t-BuOH FreeAmine Free Amine (NH2) BocAmine->FreeAmine TFA/DCM

Figure 2: One-pot Curtius rearrangement to access the C-7 amine.

Detailed Methodology

Materials:

  • This compound (1.0 equiv)

  • DPPA (Diphenylphosphoryl azide) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • t-Butanol (excess, often used as co-solvent) or Benzyl alcohol (for Cbz protection)

  • Solvent: t-BuOH / Toluene (1:1)

Step-by-Step:

  • Activation: Suspend the acid in Toluene/t-BuOH (1:1) under N₂.[5] Add TEA. Stir at RT for 10 mins.

  • Azidation: Add DPPA dropwise at RT. Stir for 30 mins.

    • Checkpoint: LCMS may show the acyl azide (M+H = Acid + 25) or the activated phosphate intermediate.

  • Rearrangement: Heat the mixture to 90°C for 2–4 hours.

    • Observation: Evolution of N₂ gas indicates the rearrangement is proceeding.

  • Trapping: The isocyanate formed in situ reacts immediately with the t-BuOH solvent.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes TEA), sat. NaHCO₃ (removes phosphate byproducts), and brine.

  • Deprotection (Optional): To access the free amine, treat the isolated Boc-compound with TFA/DCM (1:1) for 1 hour.

Protocol C: Esterification & Reduction

Application: Creating C-7 benzylic alcohols for ether synthesis.

Method: Direct reduction of the acid with Borane (BH₃) is risky due to the reducible pyrazine ring. A safer route is Mixed Anhydride Reduction .

  • Activation: Dissolve Acid (1.0 eq) and N-Methylmorpholine (1.2 eq) in dry THF/DMF. Cool to -15°C.

  • Anhydride Formation: Add Isobutyl chloroformate (1.1 eq). Stir 15 min.

  • Reduction: Filter off the amine salt (if possible) or proceed directly. Add NaBH₄ (2.0 eq) dissolved in a small amount of water/THF dropwise at 0°C.

  • Result: C-7 Hydroxymethyl derivative.

References

  • BenchChem. "this compound: Reactions Involving the Carboxylic Acid Group." BenchChem Application Data. Accessed 2025.[1][6][7] Link

  • Lefranc, J., et al. "Synthesis of new pyrido[2,3-b]pyrazine derivatives... and antibacterial activity." Results in Chemistry, 2025. Link

  • Kekesi, L., et al. "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction."[8] Letters in Organic Chemistry, 2014, 11(9), 651-656.[8] Link

  • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery." ChemMedChem, 2018. Link

  • Vapourtec. "A Modular Flow Reactor for Performing Curtius Rearrangements." Application Note 34. Link

Sources

Application Note: One-Pot Cyclization Methods for Pyrido[2,3-b]pyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1][2][3][4]

The pyrido[2,3-b]pyrazine scaffold (1,4-diazanaphthalene derivative) represents a "privileged structure" in medicinal chemistry, distinct from its isomer pyrido[2,3-d]pyrimidine. This heterocyclic core is a critical pharmacophore in the development of ATP-competitive kinase inhibitors, specifically targeting EGFR (T790M mutants) , PI3K , and Raf kinases. Furthermore, recent optimization campaigns have validated this scaffold in TRPV1 antagonists for pain management, offering improved metabolic stability over 1,8-naphthyridines.

This Application Note provides validated, high-fidelity protocols for the one-pot construction of the pyrido[2,3-b]pyrazine ring. Unlike traditional multi-step procedures, these methods utilize the condensation of 2,3-diaminopyridine with 1,2-dicarbonyls, focusing on controlling regioselectivity—a critical quality attribute (CQA) often overlooked in standard literature.

Mechanistic Principles & Regiochemistry

The formation of the pyrido[2,3-b]pyrazine ring proceeds via a double condensation (Schiff base formation) between 2,3-diaminopyridine and a 1,2-dicarbonyl compound (e.g., benzil or arylglyoxal).

Critical Mechanistic Insight: The Regioselectivity Challenge

When reacting with unsymmetrical 1,2-dicarbonyls (e.g., phenylglyoxal), two regioisomers are possible:

  • Isomer A (3-substituted): Formed if the 3-amino group attacks the aldehyde.

  • Isomer B (2-substituted): Formed if the 2-amino group attacks the aldehyde.

Causality: The 3-amino group of the pyridine is typically more nucleophilic than the 2-amino group (which has amidine-like character and is electron-deficient due to the adjacent ring nitrogen). However, under acidic catalysis (AcOH or TFA), the ring nitrogen is protonated, altering the electronics and often favoring the formation of the 3-substituted isomer via initial attack of the 3-amino group on the more electrophilic carbonyl (aldehyde).

Pathway Visualization

Mechanism Reactants 2,3-Diaminopyridine + 1,2-Dicarbonyl Inter_A Intermediate A: Mono-imine (3-NH attacking) Reactants->Inter_A Kinetic Path (Acidic Cond.) Inter_B Intermediate B: Mono-imine (2-NH attacking) Reactants->Inter_B Thermodynamic Path (Neutral/Basic) AcidCat Acid Catalyst (AcOH/TFA) AcidCat->Reactants Water - 2 H₂O Inter_A->Water Product Pyrido[2,3-b]pyrazine Scaffold Inter_A->Product Cyclodehydration Inter_B->Product Cyclodehydration

Figure 1: Mechanistic pathway highlighting the divergence in nucleophilic attack. Acidic conditions favor the kinetic pathway leading to high regioselectivity.

Experimental Protocols

Method A: Regioselective Acid-Catalyzed Cyclization (Standard)

Application: Ideal for unsymmetrical substrates (arylglyoxals) where isomer purity is paramount. Mechanism: Acid-mediated activation of the carbonyl and protonation of the pyridine ring.

Reagents
  • 2,3-Diaminopyridine (1.0 equiv)

  • Arylglyoxal or 1,2-Diketone (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with 10 mol% TFA.

Protocol Steps
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (5.0 mmol, 545 mg) in 15 mL of Glacial Acetic Acid .

  • Addition: Add the 1,2-dicarbonyl compound (5.5 mmol) in one portion at room temperature.

    • Note: For highly reactive glyoxals, add dropwise at 0°C to prevent polymerization.

  • Reaction: Stir the mixture at room temperature for 30 minutes , then heat to 80°C for 2–4 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The diamine spot (polar) should disappear, replaced by a fluorescent spot (product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-water.

    • Neutralize carefully with saturated NaHCO₃ solution (pH ~8).

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the cake with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75–90% Regioselectivity: >95:5 (favors 3-aryl isomer with glyoxals).

Method B: Green/Microwave-Assisted Synthesis (High Throughput)

Application: Rapid library generation; suitable for symmetrical benzils or when regioselectivity is not the primary constraint. Green Aspect: Water-mediated, catalyst-free (or mild Lewis acid), energy efficient.

Reagents
  • 2,3-Diaminopyridine (1.0 equiv)

  • 1,2-Diketone (1.0 equiv)

  • Solvent: Water (or H₂O/EtOH 1:1 for solubility).

  • Catalyst: None (thermal) or 5 mol% Iodine (

    
    ) for activation.
    
Protocol Steps
  • Loading: In a 10 mL microwave vial, suspend 2,3-diaminopyridine (1.0 mmol) and the 1,2-diketone (1.0 mmol) in 3 mL of Water .

  • Activation (Optional): Add 5 mol%

    
     (iodine) if using less reactive diketones.
    
  • Irradiation: Seal the vial and irradiate at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup:

    • Cool the vial.[1] The product typically precipitates as a solid from the aqueous phase.

    • Filter and wash with water.[1]

  • Purification: If

    
     was used, wash the solid with dilute sodium thiosulfate solution to remove iodine traces.
    

Yield Expectation: 85–95% Advantages: Solvent-free workup, reaction time reduced from hours to minutes.

Reaction Scope & Troubleshooting

The following table summarizes the expected performance of substrates using Method A (Acetic Acid).

Entry1,2-Dicarbonyl SubstrateProduct StructureYield (%)Regioselectivity (A:B)
1 Benzil (Ph-CO-CO-Ph)2,3-Diphenylpyrido[2,3-b]pyrazine92%N/A (Symmetrical)
2 Phenylglyoxal (Ph-CO-CHO)3-Phenylpyrido[2,3-b]pyrazine84%> 95 : 5
3 4-Cl-Phenylglyoxal3-(4-Chlorophenyl)pyrido[2,3-b]pyrazine88%> 95 : 5
4 2,3-Butanedione2,3-Dimethylpyrido[2,3-b]pyrazine78%N/A
5 Pyruvic AcidPyrido[2,3-b]razin-2(1H)-one65%Complex (Tautomerism)

Troubleshooting Guide:

  • Low Yield: Often due to moisture in the solvent (if not using Method B). Ensure glacial AcOH is used.

  • Poor Regioselectivity: Lower the temperature of the initial addition step to 0°C. Switch from AcOH to TFA/Toluene at 0°C.

  • Purification Issues: These compounds are weak bases. Avoid strong acidic columns; use neutral alumina or silica with 1% Triethylamine in the eluent.

Workflow Diagram

Workflow Start Start: Substrate Selection Mix Mix 2,3-Diaminopyridine + Dicarbonyl Start->Mix Decision Is Substrate Symmetrical? Mix->Decision Path_Sym Method B: Microwave/Water (120°C, 15 min) Decision->Path_Sym Yes Path_Unsym Method A: AcOH Reflux (Regiocontrol) Decision->Path_Unsym No Monitor Monitor (TLC/LCMS) Target: [M+H]+ Path_Sym->Monitor Path_Unsym->Monitor Workup Workup: Neutralize & Filter Monitor->Workup Purify Recrystallization (EtOH/DMF) Workup->Purify End Final Scaffold (>95% Purity) Purify->End

Figure 2: Decision tree for selecting the optimal synthesis method based on substrate symmetry.

References

  • Vertex Pharmaceuticals. "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines." Bioorganic & Medicinal Chemistry Letters, 2013.

  • ResearchGate. "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." Chemical Context, 2018.[2]

  • RSC Advances. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing and biological activity." Royal Society of Chemistry, 2023.[1]

  • MDPI. "Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites."[3] Bioorganic & Medicinal Chemistry Letters, 2010.[3]

Sources

Application Notes and Protocols for the Scale-Up Production of Pyrido[2,3-b]pyrazine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Pyrido[2,3-b]pyrazine-7-carboxylic acid, a key heterocyclic building block in pharmaceutical development.[1] The protocol herein is designed for researchers, chemists, and process engineers, offering a detailed, three-stage synthetic route with a focus on scalability, process control, safety, and regulatory compliance. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability. All protocols are grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

Pyrido[2,3-b]pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antibacterial and antiviral agents.[2] The 7-carboxylic acid derivative, in particular, serves as a crucial intermediate, allowing for further molecular elaboration to explore structure-activity relationships.[1]

The successful transition from laboratory-scale synthesis to industrial production hinges on a robust, reproducible, and safe process. This guide outlines a scalable synthetic strategy, moving from commercially available starting materials to the final, high-purity product. Our approach is built on three core stages:

  • Synthesis of the Key Intermediate: Preparation of 5-methyl-2,3-diaminopyridine.

  • Heterocyclic Ring Formation: Condensation to form 7-methylpyrido[2,3-b]pyrazine.

  • Functional Group Transformation: Selective oxidation to yield the target carboxylic acid.

Throughout this document, we will address critical process parameters (CPPs), quality control checkpoints, and safety protocols essential for successful scale-up, aligning with Good Manufacturing Practices (GMP).[3]

Overall Synthetic Workflow

The selected synthetic pathway is designed for efficiency and scalability, minimizing the use of hazardous reagents where possible and focusing on intermediates that are readily purified.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Heterocycle Formation cluster_2 Stage 3: Oxidation & Purification A 2-Amino-5-methylpyridine B Nitration (H2SO4, HNO3) A->B C 2-Amino-3-nitro-5-methylpyridine B->C D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) C->D E 5-Methyl-2,3-diaminopyridine D->E F 5-Methyl-2,3-diaminopyridine G Condensation (Glyoxal) F->G H 7-Methylpyrido[2,3-b]pyrazine G->H I 7-Methylpyrido[2,3-b]pyrazine J Oxidation (e.g., KMnO4 or HNO3) I->J K Crude this compound J->K L Purification (Recrystallization) K->L M Final API Intermediate L->M

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of 5-Methyl-2,3-diaminopyridine

The synthesis of the diamine intermediate is a critical first step. The quality of this material directly impacts the yield and purity of subsequent stages. The chosen route begins with the nitration of 2-amino-5-methylpyridine followed by reduction.

Protocol 1: Synthesis of 5-Methyl-2,3-diaminopyridine

Rationale: This established method for producing 2,3-diaminopyridines involves electrophilic nitration followed by a robust reduction.[4] While catalytic hydrogenation is an option, a metal/acid reduction (e.g., iron in acidic medium) is often more cost-effective and easier to implement at scale.[5]

Materials & Equipment:

  • Jacketed Glass Reactor (appropriate volume for scale) with overhead stirring, temperature probe, and addition funnel.

  • 2-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (50% w/v)

  • Toluene or other suitable extraction solvent

  • Water (deionized)

Procedure:

Part A: Nitration of 2-Amino-5-methylpyridine

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Acid Charge: Charge concentrated H₂SO₄ to the reactor and cool to 0-5 °C using a chiller.

  • Substrate Addition: Slowly add 2-amino-5-methylpyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ in the addition funnel. Add this nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C. Causality: This slow, cold addition is critical to control the exothermic reaction and prevent over-nitration or side product formation.

  • Reaction Hold: Stir the mixture at 0-5 °C for an additional 1-2 hours post-addition to ensure complete reaction.

  • Quenching: Carefully pour the reaction mixture onto crushed ice/water. The product, 2-amino-3-nitro-5-methylpyridine, will precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol. Dry the yellow solid under vacuum.

Part B: Reduction to 5-Methyl-2,3-diaminopyridine

  • Reactor Setup: Charge the reactor with water and concentrated HCl. Add the 2-amino-3-nitro-5-methylpyridine from the previous step.

  • Heating: Heat the slurry to 80-90 °C.

  • Reductant Addition: Add iron powder (Fe, ~3.0 eq) portion-wise over 1-2 hours. Causality: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Hold: Maintain the temperature at 90-100 °C and stir vigorously for 4-6 hours until the reaction is complete (monitor by TLC or HPLC).

  • Basification & Extraction: Cool the reaction mixture to room temperature. Slowly and carefully add 50% NaOH solution to adjust the pH to 8-9, which precipitates iron salts and frees the diamine product.[5] Extract the product into a suitable organic solvent like toluene.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-2,3-diaminopyridine. Further purification can be achieved by recrystallization or distillation if required.

Stage 2: Formation of 7-Methylpyrido[2,3-b]pyrazine

This stage involves the condensation of the vicinal diamine with a 1,2-dicarbonyl compound to form the pyrazine ring. Glyoxal is an effective and economical choice for this transformation.

Protocol 2: Synthesis of 7-Methylpyrido[2,3-b]pyrazine

Rationale: The reaction of a 1,2-diamine with a 1,2-dicarbonyl is a classic, high-yielding method for constructing pyrazine rings. The reaction is typically straightforward and scalable.

Materials & Equipment:

  • Jacketed Glass Reactor with overhead stirring, temperature probe, and condenser.

  • 5-Methyl-2,3-diaminopyridine

  • Glyoxal solution (40% in water)

  • Ethanol or a similar polar solvent

Procedure:

  • Reactor Charge: Charge the reactor with a solution of 5-methyl-2,3-diaminopyridine (1.0 eq) in ethanol.

  • Reagent Addition: Slowly add aqueous glyoxal (1.05 eq) to the reactor at room temperature over 30-60 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours. Monitor reaction completion by an appropriate analytical method (e.g., HPLC).

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The purity is typically high, but recrystallization can be performed if necessary.

Stage 3: Oxidation to this compound

The final step is the selective oxidation of the methyl group on the pyridine ring to a carboxylic acid. This is a critical transformation that requires careful control of reaction conditions to maximize yield and minimize side reactions.

Protocol 3: Synthesis and Purification of the Final Product

Rationale: The oxidation of alkyl side-chains on aromatic rings is a standard transformation.[6] While various oxidizing agents exist, nitric acid or potassium permanganate are powerful and commonly used in industrial settings.[7] The choice depends on factors like cost, waste disposal, and selectivity. Post-reaction, purification is achieved via pH-mediated precipitation and recrystallization, a common technique for carboxylic acids.[8][9]

Materials & Equipment:

  • High-pressure reactor (if using nitric acid at high temperatures) or a standard jacketed reactor.

  • 7-Methylpyrido[2,3-b]pyrazine

  • Nitric Acid (HNO₃, ~30-70%) or Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Suitable recrystallization solvent (e.g., water, ethanol/water mixture)

  • Filtration and drying equipment

Procedure:

Part A: Oxidation

  • Reactor Charge: Charge the reactor with 7-methylpyrido[2,3-b]pyrazine (1.0 eq) and the chosen oxidizing medium (e.g., aqueous nitric acid).

  • Reaction Conditions: Heat the mixture under controlled conditions. For nitric acid, this may require elevated temperatures and pressures (e.g., 180-220 °C at 20-40 atm).[7] For KMnO₄, the reaction can often be run at lower temperatures (e.g., 80-100 °C) in an aqueous solution. Causality: These harsh conditions are necessary to activate the relatively stable methyl group on the electron-deficient pyridine ring.

  • Monitoring: Monitor the reaction for the disappearance of starting material. This is a critical control point.

Part B: Isolation and Purification

  • Work-up: After cooling, the work-up depends on the oxidant. For KMnO₄, the manganese dioxide byproduct must be filtered off. For nitric acid, the excess acid is typically neutralized.

  • pH Adjustment for Precipitation: Adjust the pH of the aqueous solution with NaOH to dissolve the carboxylic acid as its sodium salt (pH > 8). Filter to remove any insoluble impurities.

  • Acidification: Cool the filtrate and slowly add HCl to adjust the pH to the isoelectric point of the carboxylic acid (typically pH 3-4). The product will precipitate out of the solution. Causality: Carboxylic acids are least soluble at their isoelectric point, making this an effective method for isolation.[8][10]

  • Recrystallization: Collect the crude solid by filtration. For final purification, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol) and allow it to cool slowly to form high-purity crystals.[9]

  • Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at an appropriate temperature (e.g., 50-60 °C) to yield the final product.

Scale-Up Considerations and Process Control

Transitioning from the lab bench to a pilot or production plant requires careful consideration of several factors for each stage.

ParameterStage 1 (Diamine Synthesis)Stage 2 (Ring Formation)Stage 3 (Oxidation)
Thermal Management Highly exothermic nitration requires robust cooling capacity. Slow addition is critical.Moderately exothermic. Monitor temperature during glyoxal addition.Potentially highly exothermic, especially with nitric acid. Requires precise temperature control and possibly a pressure-rated vessel.
Reagent Handling Concentrated acids (H₂SO₄, HNO₃, HCl) are corrosive. Use appropriate PPE and materials of construction.Glyoxal is a sensitizer. Handle in a well-ventilated area.Nitric acid and KMnO₄ are strong, hazardous oxidizers. Follow strict safety protocols.[11][12]
Mass Transfer Efficient stirring is needed to ensure proper mixing during nitration and to keep solids suspended during reduction.Good mixing is required for the condensation reaction to proceed efficiently.Vigorous agitation is necessary, especially in heterogeneous reactions (e.g., with KMnO₄), to ensure contact between reactants.
Process Analytical Technology (PAT) Use online temperature and pH monitoring. HPLC can track reaction completion.HPLC is the primary tool for monitoring the disappearance of the diamine starting material.In-situ monitoring (e.g., FTIR) can track the conversion of the methyl group. HPLC is used for final endpoint determination.
Waste Disposal Acidic and basic aqueous streams, plus iron sludge from the reduction step.Aqueous/ethanolic waste stream.Acidic waste stream, potentially containing heavy metals (Mn) if KMnO₄ is used. Requires specialized waste treatment.[12]

Quality Control and Regulatory Compliance

Ensuring the quality of a pharmaceutical intermediate is non-negotiable and must adhere to international standards such as those outlined by ICH.[13][14]

  • Starting Materials: All raw materials must have a Certificate of Analysis (CoA) and be tested for identity and purity upon receipt.[15]

  • In-Process Controls (IPCs): Implement IPCs at the end of each stage to ensure the reaction has proceeded as expected before moving to the next step. This minimizes rework and ensures batch-to-batch consistency.[3]

  • Final Product Specification: The final this compound must be characterized and released against a pre-defined specification.

Table of Final Product Specifications:

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to reference standard¹H NMR, ¹³C NMR, FTIR
Purity (Assay) ≥ 99.0%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Per ICH Q3C guidelinesGC-HS
Heavy Metals ≤ 20 ppmICP-MS
  • Documentation: All steps, from raw material receipt to final product release, must be documented in batch manufacturing records. This ensures traceability and is a core requirement of GMP.[15]

Safety and Environmental Considerations

The synthesis involves hazardous materials and reactions that require strict safety protocols.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_admin Administrative Controls ppe_nodes Standard PPE Lab Coat Safety Goggles Chemical-Resistant Gloves (Nitrile/Neoprene) Specialized PPE Face Shield (for acid handling) Respirator (for powders/vapors) Fire-Retardant Clothing eng_nodes Ventilation Fume Hoods Local Exhaust Ventilation Process Safety Pressure-Rated Reactors Rupture Discs Emergency Shutdown Systems Grounding for Static Control admin_nodes Procedures & Training Standard Operating Procedures (SOPs) Hazard Communication Training Emergency Response Plan Waste Management Segregated Waste Streams Neutralization Protocols Licensed Waste Disposal

Caption: Key safety pillars for handling hazardous materials in the synthesis process.

  • Chemical Hazards:

    • Pyridine Derivatives: Pyridine and its derivatives are flammable and toxic. Handle in well-ventilated areas, away from ignition sources, and wear appropriate PPE.[11][12][16][17]

    • Acids/Bases: Concentrated acids and bases are highly corrosive. Always use face shields and appropriate gloves.

    • Oxidizers: Strong oxidizing agents can react violently with organic materials.

  • Process Hazards:

    • Exothermic Reactions: The nitration and oxidation steps can generate significant heat. Failure to control the temperature can lead to runaway reactions.

    • Gas Evolution: The reduction with iron/acid produces hydrogen gas, which is flammable and explosive. Ensure adequate ventilation and avoid ignition sources.

  • Environmental:

    • All waste streams must be handled and disposed of according to local and federal regulations. Acidic and basic streams should be neutralized before disposal.[12]

Conclusion

This document provides a robust and scalable framework for the production of this compound. By understanding the chemical rationale behind each step and implementing rigorous process controls, safety measures, and quality checks, manufacturers can ensure a consistent and reliable supply of this vital pharmaceutical intermediate. Adherence to these protocols will facilitate a successful technology transfer from the laboratory to full-scale production, meeting the stringent demands of the pharmaceutical industry.

References

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Protheragen. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Arkivoc. (n.d.). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Retrieved from [Link]

  • Khanna, I. K., Weier, R. M., Yu, Y., Collins, P. W., Miyashiro, J. M., Marr, H., & Gnaedinger, R. C. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960-965.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Recovery of carboxylic acids produced by fermentation. Retrieved from [Link]

  • ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Unicon. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Molkem. (2026, January 14). Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]

  • Google Patents. (n.d.). US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl....
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving reaction yields of pyrido[2,3-b]pyrazine-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-7COOH-YIELD Topic: Yield Optimization & Regiocontrol of Pyrido[2,3-b]pyrazine-7-carboxylic Acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Problem Scope

User Issue: Researchers frequently report low yields (<20%), formation of "black tar" polymers, and difficult regioseparation when synthesizing this compound (Target 1 ) from 2,3-diaminopyridine.

Root Cause Analysis:

  • Regioselectivity: The nucleophilic disparity between the 2-amino and 3-amino groups on the pyridine ring leads to competitive formation of the 6-COOH and 7-COOH isomers.

  • Oxidative Instability: The initial condensation product is often a 1,2-dihydro or 3,4-dihydro intermediate. Without controlled oxidation, these intermediates disproportionate or polymerize.

  • Solubility Traps: The final product is zwitterionic. Standard workups often trap the product in the aqueous phase or co-precipitate salts.

Module 1: Mechanism & Regiocontrol (The Foundation)

To fix the yield, you must control the mechanism. The classic condensation involves 2,3-diaminopyridine and bromopyruvic acid (or its ethyl ester).

The Nucleophilicity Hierarchy
  • 3-NH₂: Highly nucleophilic (less resonance delocalization into the pyridine ring).

  • 2-NH₂: Less nucleophilic (amidine-like resonance with the ring nitrogen).

To obtain the 7-carboxylic acid , the reaction must proceed via the attack of the 3-NH₂ on the most electrophilic center of the dicarbonyl (the ketone).

Visualization: Regioselective Pathway

The following diagram illustrates the correct mechanistic flow to achieve the 7-isomer and where the reaction fails (yielding tars).

ReactionPathway Start 2,3-Diaminopyridine + Bromopyruvic Acid Inter1 Intermediate A: Imine Formation (3-NH2 attacks Ketone) Start->Inter1 Kinetic Control (0°C - RT) Inter2 Intermediate B: Cyclization (2-NH2 displaces Br) Inter1->Inter2 Cyclization Dihydro Dihydro-Intermediate (Unstable) Inter2->Dihydro -HBr Tar Polymerization/Tar (No Oxidant) Dihydro->Tar O2 Starvation or Acidic Reflux Product Target: Pyrido[2,3-b] pyrazine-7-COOH Dihydro->Product Controlled Oxidation (Air/MnO2/NaIO4)

Figure 1: Mechanistic pathway highlighting the critical oxidation step required to prevent polymerization.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: Why is my reaction turning into a black tar?

Diagnosis: This is the hallmark of oxidative failure . The condensation produces a dihydro-pyrido[2,3-b]pyrazine intermediate. This species is electron-rich and prone to radical polymerization if not aromatized immediately.

Corrective Action:

  • Do not reflux under Argon initially. The reaction requires an oxidant.

  • Protocol Adjustment: Stir the reactants in the solvent at room temperature open to the air (or with an air bubbler) for 2–4 hours before heating.

  • Additive: Add a mild oxidant like sodium m-nitrobenzenesulfonate (0.5 eq) or bubble air through the solution to drive the aromatization.

Q2: I cannot separate the 6-COOH and 7-COOH isomers.

Diagnosis: You are likely using diethyl oxalacetate or diethyl ketomalonate without pH control.

Corrective Action: Switch to Bromopyruvic Acid (or Ethyl Bromopyruvate) .

  • The presence of the leaving group (Br) at the terminal carbon forces the 2-NH₂ (less nucleophilic) to attack that position after the 3-NH₂ has condensed with the ketone. This "locks" the regiochemistry to the 7-isomer.

  • Reference Insight: Temple et al. demonstrated that 2,3-diaminopyridine condensation with unsymmetrical reagents is highly sensitive to steric and electronic matching [1].

Q3: The product won't precipitate during workup.

Diagnosis: The product is amphoteric (contains both pyridine N and carboxylic acid). At neutral pH, it may be zwitterionic and water-soluble.

Corrective Action:

  • Isoelectric Point (pI) Targeting: Do not just "neutralize." Adjust pH slowly to pH 3.5 – 4.0 . This is typically the pI for these systems where solubility is lowest.

  • Salting Out: If yield is still low, saturate the aqueous phase with NaCl before adjusting pH.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Ethyl pyrido[2,3-b]pyrazine-7-carboxylate (followed by hydrolysis). Note: Isolating the ester is superior to isolating the acid directly due to purification ease.

Reagents
  • 2,3-Diaminopyridine (1.0 eq)

  • Ethyl Bromopyruvate (1.1 eq)

  • Ethanol (Solvent, 0.2 M concentration)

  • Sodium Bicarbonate (1.2 eq) – Crucial for scavenging HBr

Workflow
  • Preparation: Dissolve 2,3-diaminopyridine in Ethanol at 0°C.

  • Addition: Add Ethyl Bromopyruvate dropwise over 30 minutes. Why? To favor the kinetic attack of 3-NH₂ on the ketone over the alkyl bromide.

  • Scavenging: Add solid NaHCO₃. Why? Neutralizes HBr generated during cyclization, preventing acid-catalyzed polymerization.

  • Aromatization Phase: Remove ice bath. Stir at Room Temperature for 4 hours with vigorous stirring (open flask) to allow air oxidation of the dihydro-intermediate.

  • Completion: Heat to mild reflux (60°C) for 2 hours to ensure complete cyclization.

  • Workup:

    • Evaporate Ethanol.

    • Resuspend residue in water.

    • Extract with DCM or EtOAc (The ester is organic soluble).

    • Note: If making the Acid directly, skip extraction. Adjust aqueous residue to pH 3.5, chill to 4°C, and filter.

Data: Solvent Screening for Yield
Solvent SystemAdditiveTemperatureYield (Isolated)Purity (HPLC)Notes
Ethanol NoneReflux22%65%Significant tarring (acidic conditions).
Ethanol NaHCO₃RT

Reflux
68% 92% Base prevents polymerization.
Water NoneReflux15%40%Poor solubility of reactants.
Acetic Acid None80°C45%85%Good for stability, but workup is difficult.

Module 4: Advanced Troubleshooting Logic

Use this logic flow to diagnose specific failures in your current batch.

Troubleshooting Start Start Diagnosis Q1 Is the reaction mixture black/tarry? Start->Q1 A1_Yes Oxidative Failure or Acid Burn Q1->A1_Yes Yes A1_No Proceed to Q2 Q1->A1_No No Action1 Action: Add NaHCO3 & Stir open to air at RT A1_Yes->Action1 Q2 Is the product stuck in water? A1_No->Q2 A2_Yes pH Mismatch Q2->A2_Yes Yes Q3 Isomer mixture observed? Q2->Q3 No Action2 Action: Adjust pH to 3.5 (Not pH 7 or 1) A2_Yes->Action2 A3_Yes Regio-leakage Q3->A3_Yes Yes Action3 Action: Switch reagent to Ethyl Bromopyruvate A3_Yes->Action3

Figure 2: Decision tree for diagnosing low yields in pyrido-pyrazine synthesis.

References

  • Temple, C., Jr.; Rose, J. D.; Elliott, R. D.; Montgomery, J. A. (1971).[1] Synthesis of potential antimalarial agents. V. Pyrido[2,3-b]pyrazines. Journal of Medicinal Chemistry, 11(10), pp. 1216-1218. Link

  • Barlin, G. B. (1982). The Pyrazines.[1][2][3][4][5][6][7][8][9] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text for pyrazine reactivity).

  • Vosooghi, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances, 13, 31843-31856. Link

  • Houben-Weyl Methods of Organic Chemistry. Vol E 9c. Hetarenes IV (Six-Membered Rings and Larger Hetero-Rings with Maximum Unsaturation).

Sources

solubility issues of pyrido[2,3-b]pyrazine-7-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering "brick-dust" solubility challenges with pyrido[2,3-b]pyrazine-7-carboxylic acid (PPCA).

Topic: Solubility Optimization & Troubleshooting Guide Ticket ID: PPCA-SOL-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Brick-Dust" Challenge

This compound is a classic "brick-dust" intermediate. Its poor solubility is not an anomaly; it is a structural feature driven by two synergistic forces:

  • Strong

    
    -
    
    
    
    Stacking:
    The planar, electron-deficient fused heterocyclic core encourages tight lattice packing.
  • Intermolecular Hydrogen Bonding: The carboxylic acid moiety forms robust dimers, while the basic pyrazine/pyridine nitrogens accept hydrogen bonds, creating a rigid, supramolecular network.

The Solution Strategy: You cannot simply "dissolve" this molecule in standard organic solvents (DCM, THF, EtOAc). You must disrupt these intermolecular forces using pH manipulation, temperature, or chaotropic solvents.

Solubility Profile & Solvent Selection

Data based on structural analogs and standard heterocyclic behavior.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh (with heat)Best for reactions. Disrupts lattice energy but high boiling points complicate workup.
Protic Acidic TFA, Acetic Acid, Formic AcidVery High Protonates ring nitrogens, breaking stacking. Best for NMR/Analysis.
Protic Basic Water (pH > 9), 1M NaOHHigh Forms the carboxylate salt. Good for extraction but difficult to recover dry solid.
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Requires reflux. Often used for recrystallization (poor solubility at RT drives precipitation).
Chlorinated DCM, Chloroform, DCENegligible Do not use. The compound will remain a suspension.
Ethers/Esters THF, Diethyl Ether, EtOAcNegligible Do not use.

Troubleshooting Guide (Q&A Format)

Case 1: Analytical Issues (NMR/LCMS)

User Question: "I cannot get a clean proton NMR. The compound settles out of CDCl3 and even DMSO-d6 gives broad, weak peaks."

Root Cause: In CDCl3, the compound is insoluble. In DMSO-d6, strong aggregation (stacking) causes line broadening. Additionally, the acidic proton often exchanges, disappearing from the spectrum.

The Fix: The "TFA Spike" Method Add 2-3 drops of Trifluoroacetic acid-d (TFA-d) or standard TFA to your DMSO-d6 sample.

  • Mechanism: TFA protonates the basic pyridine/pyrazine nitrogens. This introduces charge repulsion between molecules, breaking the

    
    -
    
    
    
    stacks.
  • Result: You will see sharp, well-resolved peaks. (Note: Chemical shifts will move downfield due to protonation).

Case 2: Reaction Optimization (Amide Coupling)

User Question: "I'm trying to couple the carboxylic acid to an amine using EDC/HOBt in DCM, but the starting material never dissolves and the yield is <10%."

Root Cause: Standard coupling solvents (DCM, THF) cannot solvate the zwitterionic-like lattice of PPCA. Heterogeneous surface reactions are too slow for unstable activated esters.

The Fix: Switch to "Power Solvents"

  • Solvent: Switch to anhydrous DMF or NMP .

  • Base: Use a soluble organic base like DIPEA (Diisopropylethylamine) to ensure the carboxylic acid is deprotonated (soluble carboxylate form) if the amine is a salt.

  • Activation: Use HATU or T3P instead of EDC. These reagents work faster in polar aprotic media.

    • Protocol: Dissolve Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Stir 10 min (solution should clarify) before adding the amine.

Case 3: Purification & Workup

User Question: "My reaction in DMF worked, but I can't get the product out. Adding water creates a colloidal goo, not a filterable solid."

Root Cause: Rapid precipitation from DMF by adding water often traps impurities and solvent, forming an oil/gum (oiling out) rather than a crystal.

The Fix: The Isoelectric Precipitation Protocol

  • Dilution: Dilute the DMF reaction mixture with Methanol (1:1 ratio).

  • Slow Acidification: If the product is the free acid, slowly add 1M HCl (or 1M NaOH if the product is basic) to reach the Isoelectric Point (pI) .

    • Note: For PPCA derivatives, the pI is often between pH 3 and 5.

  • Aging: Heat the suspension to 60°C for 30 minutes, then let it cool slowly to RT. This "Ostwald ripening" converts the colloidal gum into filterable crystals.

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent based on the experimental goal (Reaction vs. Analysis vs. Purification).

SolventSelection Start Select Goal Goal1 Synthesis / Reaction Start->Goal1 Goal2 NMR / Analysis Start->Goal2 Goal3 Purification Start->Goal3 RxnType Coupling / Substitution? Goal1->RxnType NMR Proton NMR? Goal2->NMR Method Method? Goal3->Method SolventDMF Use DMF or NMP (Requires extractive workup) RxnType->SolventDMF Standard SolventSOCl2 Use SOCl2 (Neat) (Forms Acid Chloride) RxnType->SolventSOCl2 Activation SolventTFA DMSO-d6 + 5% TFA (Breaks Aggregation) NMR->SolventTFA Recryst Recrystallization: Boiling EtOH or AcOH Method->Recryst AcidBase Acid/Base Swing: Dissolve in NaOH -> Precipitate w/ HCl Method->AcidBase

Diagram 2: The "Ester Bypass" Strategy

Caption: If the acid is absolutely intractable, convert to the ester for purification, then hydrolyze at the final step.

EsterBypass Step1 Insoluble Acid (PPCA) Step2 Reflux in MeOH + H2SO4 (cat.) Step1->Step2 Fischer Esterification Step3 Methyl Ester (Soluble in DCM/EtOAc) Step2->Step3 Workup Step4 Purify via Flash Column Step3->Step4 Chromatography Step5 Hydrolysis (LiOH/THF/H2O) Step4->Step5 Deprotection Step6 Pure Acid Step5->Step6 Precipitation

Strategic Protocol: The "Acid-Base Swing" Purification

This is the most reliable method to purify PPCA without chromatography.

  • Dissolution: Suspend the crude solid in water (10 mL/g). Add 2M NaOH dropwise with stirring until the pH reaches ~10-11. The solid should dissolve completely as the carboxylate salt.

    • Troubleshooting: If insolubles remain, filter them off. These are non-acidic impurities.

  • Washing: Extract the aqueous basic solution with Ethyl Acetate (2x). This removes non-polar organic byproducts. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 2M HCl dropwise while stirring vigorously.

  • Endpoint: Monitor pH. As you pass pH 4-5, the product will precipitate as a thick solid. Continue to pH ~3 to ensure maximum recovery.

  • Isolation: Filter the solid, wash with cold water, then cold ethanol. Dry under vacuum at 50°C.

References

  • BenchChem. this compound (CAS 893723-49-4) Properties & Applications. BenchChem Product Database. Link

  • Royal Society of Chemistry. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances, 2023.[1] Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines and related fused heterocycles. J. Chem. Pharm.[2] Res., 2016.[2][3][4][5] Link

  • Sigma-Aldrich. Pyrido[2,3-b]pyrazine Building Blocks.[1] MilliporeSigma Catalog. Link

Sources

overcoming steric hindrance in pyrido[2,3-b]pyrazine amide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Amide Coupling for Pyrido[2,3-b]pyrazine Scaffolds

Ticket ID: #PP-AMIDE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming Steric and Electronic Barriers in Pyrido[2,3-b]pyrazine Coupling

Executive Summary: The "Double Trouble" Challenge

Welcome to the technical support hub. You are likely facing low yields or no conversion when attempting to couple a pyrido[2,3-b]pyrazine scaffold. This is rarely a simple "bad reagent" issue; it is a convergence of two antagonistic forces:

  • Electronic Deactivation (The "Dead" Nucleophile): The pyrido[2,3-b]pyrazine core is highly electron-deficient (four nitrogen atoms pulling density). An amine attached to this ring (e.g., at C2 or C3) is not a standard amine; it behaves more like a vinylogous urea, possessing drastically reduced nucleophilicity.

  • Steric Hindrance (The "Blocked" Path): If you have substituents at the ortho positions (relative to the coupling site), the trajectory for the tetrahedral intermediate formation is physically blocked.

Standard EDC/HOBt or HATU protocols often fail here because they rely on a baseline nucleophilicity that your scaffold does not possess. This guide provides high-energy alternatives and specific protocols to force this reaction to completion.

Diagnostic Workflow

Before selecting a reagent, locate your specific bottleneck using the decision tree below.

DiagnosticTree Start START: Where is the Scaffold? ScaffoldType Is the Pyrido[2,3-b]pyrazine... Start->ScaffoldType IsAmine The AMINE Nucleophile ScaffoldType->IsAmine Scaffold = R-NH2 IsAcid The CARBOXYLIC ACID ScaffoldType->IsAcid Scaffold = R-COOH CheckPos Position of Amine? IsAmine->CheckPos RingAttached Directly on Ring (C2/C3) CheckPos->RingAttached Electronic Deactivation LinkerAttached Attached via Linker CheckPos->LinkerAttached Standard Reactivity Sol_AlMe3 Protocol A: AlMe3 Activation (Lewis Acid Catalysis) RingAttached->Sol_AlMe3 Alternative Sol_Deprot Protocol B: Anionic Coupling (LiHMDS/NaH + Acid Chloride) RingAttached->Sol_Deprot Primary Choice CheckSteric Is the Amine Partner Hindered? IsAcid->CheckSteric YesHindered Yes (e.g., t-Butyl, Ortho-sub) CheckSteric->YesHindered NoHindered No (Primary/Unsubstituted) CheckSteric->NoHindered Sol_T3P Protocol C: T3P Coupling (Low Epimerization, High Power) YesHindered->Sol_T3P General Purpose Sol_Ghosez Protocol D: Ghosez's Reagent (Neutral Acid Chloride Gen) YesHindered->Sol_Ghosez If Acid Sensitive

Figure 1: Decision matrix for selecting the optimal coupling strategy based on electronic and steric constraints.

Technical Solutions & Protocols

Scenario A: The "Dead" Nucleophile (Scaffold-NH₂)

The amine is directly attached to the pyrido[2,3-b]pyrazine ring. It is too electron-poor to attack an activated ester (HATU/EDC).

The Fix: You must increase the energy of the nucleophile (by deprotonation) or the electrophile (using an acid chloride).

Protocol 1: Anionic Coupling (The "Brute Force" Method) Use this when the scaffold is stable to strong bases.

  • Preparation: Convert the carboxylic acid partner to an acid chloride using SOCl₂ or Oxalyl Chloride. (If acid sensitive, use Ghosez’s Reagent—see Protocol 3). Evaporate to dryness.

  • Solvation: Dissolve the pyrido[2,3-b]pyrazine amine (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C.[1][2][3]

  • Deprotonation: Add LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH (1.1–1.2 equiv). Stir for 15–30 mins. Observation: Color change usually indicates anion formation.

  • Coupling: Dropwise add the acid chloride (1.1 equiv) dissolved in THF.

  • Quench: Allow to warm to RT over 1 hour. Quench with saturated NH₄Cl.

Protocol 2: Trimethylaluminum (AlMe3) Mediated Aminolysis Use this for converting esters directly to amides without hydrolysis.

  • Complexation: In a sealed tube (anhydrous toluene or DCM), add the pyrido[2,3-b]pyrazine amine (1.0 equiv).

  • Activation: Add AlMe₃ (2.0 M in toluene, 1.1 equiv) dropwise at 0°C. Caution: Pyrophoric. Stir at RT for 30 mins to form the dimethylaluminum amide species (highly nucleophilic).

  • Reaction: Add the ester partner (1.0 equiv).

  • Heat: Heat to 60–80°C for 2–4 hours.

  • Workup: Carefully quench with Rochelle’s salt (Sodium potassium tartrate) solution and stir vigorously until layers separate (removes aluminum emulsion).

Scenario B: The "Steric Wall" (Scaffold-COOH + Bulky Amine)

The scaffold contains the acid, or the partner amine is sterically hindered (e.g., t-butyl amine, ortho-substituted aniline).

The Fix: Use reagents that create a smaller transition state or activate the acid without bulky leaving groups.

Protocol 3: Ghosez’s Reagent (Neutral Acid Chloride Generation) Best for: Acid-sensitive substrates where SOCl₂ is too harsh. Mechanism: Converts acid to acid chloride using a mild chloro-enamine, generating only neutral amide byproducts.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in dry DCM.

  • Activation: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot).

  • Coupling: Once activation is complete, add the hindered amine (1.2 equiv) and a base (Pyridine or DIPEA, 2.0 equiv).

  • Time: Stir at RT or mild reflux (40°C) for 4–12 hours.

Protocol 4: T3P (Propanephosphonic Acid Anhydride) Best for: Extreme steric hindrance and preventing epimerization. Why: T3P forms a highly reactive mixed anhydride but releases a non-nucleophilic, water-soluble byproduct.

  • Mix: Combine Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (preferred over DMF for T3P).

  • Base: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM). Cool to 0°C.[1][2][3]

  • Reagent: Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is low after 2 hours, heat to 60°C.

    • Note: T3P is thermally stable and works well at elevated temperatures, unlike HATU which can degrade.

  • Workup: Wash with water, 1M HCl (if product allows), and NaHCO₃. The phosphorus byproduct washes away easily.[4]

Comparative Data: Reagent Performance

The following table summarizes typical yields for hindered heteroaromatic couplings based on internal application data and literature precedence.

Coupling ReagentActivation SpeciesSteric ToleranceElectronic ToleranceTypical Yield (Hindered)Cleanup Difficulty
HATU O-At esterModerateLow20-40%High (Urea byproducts)
T3P Mixed AnhydrideHigh Moderate75-90% Low (Water soluble)
Ghosez's Rgt Acid ChlorideVery High High80-95% Moderate
AlMe3 Al-AmideHighVery High 60-85%High (Emulsions)

Frequently Asked Questions (FAQ)

Q: My reaction turns black with SOCl₂, but I need an acid chloride. What now? A: The pyrido[2,3-b]pyrazine ring is sensitive to harsh acidic conditions and heat.[5] Switch to Ghosez’s Reagent (Protocol 3). It generates the acid chloride under neutral conditions at room temperature, preserving the scaffold integrity.

Q: I am using T3P but the reaction is stuck at 50% conversion. A: T3P kinetics are highly dependent on concentration. Ensure your reaction is concentrated (0.5 M to 1.0 M). Dilute reactions with T3P often stall. Also, try switching the base to Pyridine (5-10 equiv) which can act as both solvent and catalyst.

Q: Can I use microwave irradiation? A: Yes, specifically for the T3P protocol. Heating to 100°C for 20 minutes in a microwave often drives sterically hindered couplings to completion where thermal heating fails. Avoid microwave heating with HATU/explosive additives.

Q: Why not just use HATU with more base? A: Adding excess base to HATU reactions with electron-deficient heterocycles can lead to guanidinylation of the amine (the amine attacks the coupling reagent instead of the acid). If you see a Mass+99 byproduct, this is what happened. Switch to T3P or Acid Chloride methods immediately.

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Core.ac.uk. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC). Available at: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P®. RSC Advances. Available at: [Link]

  • Amine to Amide (Coupling) - T3P Procedures. Common Organic Chemistry. Available at: [Link]

  • Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry (Ghosez Reagent usage). PubMed Central. Available at: [Link]

Sources

separation of regioisomers in pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Regioisomer Formation and Separation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]pyrazines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of regioisomerism encountered during the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

The Root of the Issue: Understanding Regioisomer Formation

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity, including antitumor agents.[1] The most prevalent synthetic route involves the condensation of a 2,3-diaminopyridine with an unsymmetrical α-dicarbonyl compound (e.g., an arylglyoxal).[2][3][4] While efficient, this reaction often leads to the formation of a mixture of two regioisomers, which can possess markedly different biological activities.[2][3]

The formation of these isomers stems from the two non-equivalent amino groups on the 2,3-diaminopyridine precursor. The amino group at the 3-position is generally more nucleophilic and reactive than the amino group at the 2-position.[4] When reacting with an unsymmetrical dicarbonyl compound, which has two electrophilic carbonyl carbons of differing reactivity, two distinct cyclization pathways are possible, yielding 2- and 3-substituted pyrido[2,3-b]pyrazines.

G cluster_reactants Reactants cluster_products Potential Products Diaminopyridine 2,3-Diaminopyridine (Two non-equivalent amino groups) Condensation Condensation Reaction Diaminopyridine->Condensation Dicarbonyl Unsymmetrical α-Dicarbonyl (e.g., R1-CO-CO-R2) Dicarbonyl->Condensation IsomerA Regioisomer A (e.g., 2-R1, 3-R2) Condensation->IsomerA Pathway 1 IsomerB Regioisomer B (e.g., 2-R2, 3-R1) Condensation->IsomerB Pathway 2

Fig 1. General reaction pathway illustrating the formation of two regioisomers.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of pyrido[2,3-b]pyrazines.

Q1: My reaction produced a mixture of regioisomers. How can I control the reaction to favor a single product?

A1: Achieving regioselectivity is a significant challenge, but it can be influenced by carefully controlling the reaction conditions. The outcome is a delicate balance of electronic and steric factors, modulated by temperature, catalysis, and solvent choice.[5]

Expert Insights & Recommendations:

  • Temperature Control: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy can amplify the small differences in activation energy between the two reaction pathways, thereby favoring the formation of the thermodynamically more stable product. Studies have shown that increased regioselectivity can be observed at lower temperatures.[2][3]

  • Acid Catalysis: The use of an acidic medium, such as acetic acid or trifluoroacetic acid as the solvent, can significantly enhance regioselectivity.[2][3] Protic acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This can heighten the reactivity difference between the two carbonyl groups, leading to a more selective initial attack by the more nucleophilic 3-amino group of the diaminopyridine.

  • Solvent Choice: While traditional solvents like ethanol are common, exploring alternative solvent systems can be beneficial. For instance, in the related synthesis of pyrazoles, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity. These solvents can influence the reaction pathway through their unique hydrogen-bonding properties, a strategy that could be adapted for pyrido[2,3-b]pyrazine synthesis.

Data Summary: Impact of Reaction Conditions on Regioselectivity

ParameterConditionExpected Outcome on RegioselectivityRationale
Temperature Low (e.g., 0 °C to RT)Increased Selectivity [2][3]Favors the pathway with the lower activation energy.
High (e.g., Reflux)Decreased SelectivityProvides enough energy to overcome both activation barriers, leading to a statistical mixture.
Catalysis/Solvent Acidic (Acetic Acid, TFA)Increased Selectivity [2][3]Modulates the electrophilicity of the carbonyl carbons, enhancing selectivity.
Neutral/BasicLower SelectivityLess differentiation in the reactivity of the two carbonyl groups.
Q2: What is the most effective strategy for separating a mixture of pyrido[2,3-b]pyrazine regioisomers?

A2: When a mixture is unavoidable, chromatographic separation is the most reliable approach. The choice between flash chromatography and HPLC depends on the difficulty of the separation and the quantity of material required.

G Start Crude Reaction Mixture (Contains Regioisomers) TLC 1. TLC Analysis (e.g., Hexane/EtOAc) Start->TLC SeparationCheck Are spots well-separated? TLC->SeparationCheck Flash 2a. Flash Column Chromatography (Silica Gel) SeparationCheck->Flash Yes HPLC_Dev 2b. HPLC Method Development SeparationCheck->HPLC_Dev No (Co-elution) Pure Pure Isomers Flash->Pure HPLC_Run 3. Preparative HPLC (e.g., C18 or Phenyl Column) HPLC_Dev->HPLC_Run HPLC_Run->Pure

Fig 2. Workflow for the separation of pyrido[2,3-b]pyrazine regioisomers.

Method 1: Flash Column Chromatography (For Routine Purification)

This is the workhorse method for gram-scale purification.

  • Step-by-Step Protocol:

    • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[6][7]

    • Mobile Phase Development: Begin by using Thin Layer Chromatography (TLC) to find a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of ~0.2-0.4 for the lower spot, ensuring clear separation between the two isomer spots.

    • Column Packing & Loading: Pack the column with silica gel as a slurry in your initial, low-polarity mobile phase. For optimal separation, use the "dry loading" method: dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or MeOH), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of your packed column.[6] This prevents band broadening caused by loading the sample in a strong solvent.

    • Elution: Run the column using a shallow gradient of your polar solvent or an isocratic elution if the TLC separation is excellent. Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.

Method 2: High-Performance Liquid Chromatography (HPLC) (For Difficult Separations)

When isomers have very similar polarities and co-elute in flash chromatography, HPLC is required.

  • Expert Insights & Recommendations:

    • Column Selection:

      • C18 Columns: These are the standard for reverse-phase HPLC and a good first choice.[6][8]

      • Phenyl or Pentafluorophenyl (PFP) Columns: These columns are highly recommended for separating positional aromatic isomers. They offer alternative selectivity through π-π interactions between the stationary phase and the aromatic pyrido[2,3-b]pyrazine core, which can resolve isomers that are inseparable on a standard C18 column.[9]

    • Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN) and water.[8] Small amounts of an acid, such as formic acid (for MS compatibility) or phosphoric acid, are often added to improve peak shape.[8]

Q3: How do I definitively identify which regioisomer is which after separation?

A3: Correct structural assignment is crucial, as biological activity is often tied to a specific isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for initial identification. The chemical shifts of the protons and carbons on the heterocyclic core and the substituents will be different for each isomer. For unambiguous assignment, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between a substituent (e.g., a proton on an aryl ring at the 2-position) and a proton on the pyridine ring, confirming its proximity and thus the regiochemistry.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. If you can grow a suitable single crystal of one of the separated isomers, X-ray crystallography provides an unambiguous three-dimensional structure, confirming the connectivity and regiochemistry. This method has been used to definitively identify pyrido[2,3-b]pyrazine regioisomers in published studies.[2][3]

References

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti - Arkivoc. (n.d.). Retrieved February 21, 2026, from [Link]

  • Kekesi, L., Dancso, A., Illyes, E., Boros, S., Pato, J., Greff, Z., Nemeth, G., Garamvolgyi, R., Baska, F., Orfi, L., & Keri, G. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. Available from: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available from: [Link]

  • Kekesi, L., Dancso, A., Illyes, E., Boros, S., Pato, J., Greff, Z., Nemeth, G., Garamvolgyi, R., Baska, F., Orfi, L., & Keri, G. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science Publishers. Available from: [Link]

  • Khalafy, J., Marjani, A. P., & Haghipour, M. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2, 21-26. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3b]pyrazines 5a–f. Retrieved February 21, 2026, from [Link]

  • PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved February 21, 2026, from [Link]

  • Catalytic regioselective synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones and their biological evaluation. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved February 21, 2026, from [Link]

  • SIELC Technologies. (2018). Pyrido(2,3-b)pyrazine. Retrieved February 21, 2026, from [Link]

  • J. Org. Chem. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved February 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved February 21, 2026, from [Link]

  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved February 21, 2026, from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved February 21, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of the Carboxylic Acid Group at C-7

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of a carboxylic acid group at the C-7 position of their molecule. This issue is frequently observed in complex molecular architectures, such as steroids and other natural product derivatives, where steric hindrance significantly impedes standard chemical transformations.

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive look at the underlying chemical principles to help you overcome these synthetic hurdles.

Troubleshooting Guide: Overcoming C-7 Carboxylic Acid Inertness

This section provides a direct, question-and-answer format to address the most pressing issues encountered during your experiments.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with the C-7 carboxylic acid is failing or giving very low yields. What's the likely cause?

A1: The primary culprit is almost certainly steric hindrance . The C-7 position is often conformationally restricted, shielding the carboxylic acid's carbonyl carbon from the incoming nucleophile (the amine). This steric bulk physically blocks the necessary orbital overlap for the reaction to proceed efficiently, leading to slow or non-existent product formation.[1][2] Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) are often not potent enough to overcome this significant steric barrier.[1]

Q2: What are the immediate next steps I should take to improve my reaction?

A2: Before abandoning your current approach, consider these initial optimization steps:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation of your starting materials.

  • Extend Reaction Time: Sterically hindered reactions are inherently slow. Extending the reaction time to 24, 48, or even 72 hours may be necessary.

  • Use a More Potent Activating Agent: If temperature and time adjustments fail, it's time to switch to a more powerful coupling reagent.

The following flowchart outlines a logical troubleshooting workflow:

G cluster_0 Initial Observation cluster_1 Diagnosis & Strategy cluster_2 Recommended Actions cluster_3 Specific Protocols start Low or No Product Yield with Standard Coupling Reagents (e.g., EDC/HOBt) diagnosis Primary Cause: Steric Hindrance at C-7 start->diagnosis strategy Select a More Potent Activation Strategy diagnosis->strategy action1 Switch to a More Powerful Coupling Reagent strategy->action1 action2 Convert to a More Reactive Intermediate strategy->action2 action3 Optimize Reaction Conditions strategy->action3 protocol1 Use Uronium/Phosphonium Salts (e.g., HATU, PyBOP) action1->protocol1 protocol2 Form the Acyl Fluoride (e.g., with BTFFH) action2->protocol2 protocol3 Form the Acyl Chloride (e.g., with (COCl)₂, SOCl₂) action2->protocol3 protocol4 Increase Temperature & Extend Reaction Time action3->protocol4

Caption: Troubleshooting workflow for low C-7 carboxylic acid reactivity.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles and provides a broader range of solutions for handling sterically hindered C-7 carboxylic acids.

Q3: Why is steric hindrance such a significant issue for C-7 carboxylic acids?

A3: The reactivity of a carboxylic acid derivative is largely governed by the electrophilicity of the carbonyl carbon and the ability of the substituent on the acyl group to function as a leaving group. Steric hindrance around the carbonyl carbon impedes the approach of a nucleophile, which is the initial step in nucleophilic acyl substitution.[2] In many cyclic systems, like steroids, the C-7 position is located in a sterically congested environment due to the rigid, three-dimensional structure of the molecule. This can be likened to trying to fit a key into a lock that is partially obstructed.

Q4: What are the best classes of alternative coupling reagents for these difficult reactions?

A4: For sterically demanding couplings, you need to employ more reactive activating agents. The most effective alternatives fall into two main categories:

  • Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly effective for hindered couplings.[1][3] They react with the carboxylic acid to form highly reactive activated esters, which are more susceptible to nucleophilic attack.[4] HATU, in particular, is often recommended for difficult couplings due to its high efficiency.[3]

  • Reagents for Acyl Halide Formation: Converting the carboxylic acid to an acyl fluoride or acyl chloride dramatically increases its reactivity.[5][6][7] Acyl fluorides, formed in situ using reagents like BTFFH, are particularly advantageous as they are highly reactive yet can minimize steric hindrance between the coupling partners.[5][8]

Q5: Can you provide a comparison of different activating agents?

A5: The choice of activating agent will depend on the specific substrates, desired reaction conditions, and cost considerations. The following table provides a comparison of commonly used reagents for hindered couplings.

Reagent ClassExample Reagent(s)Mechanism of ActivationAdvantagesDisadvantages
Carbodiimides EDC, DCCForms an O-acylisourea intermediateInexpensive, commonOften insufficient for hindered substrates, can lead to racemization
Uronium/Aminium Salts HATU, HCTU, HBTUForms a highly reactive OAt or OBt ester[3]High reactivity, fast reactions, good for hindered couplings[3]Higher cost, can cause guanidinylation of the amine if used in excess[1]
Phosphonium Salts PyBOP, PyAOPForms a highly reactive OBt or OAt esterHighly effective for hindered couplings, low racemization[1]Higher cost, byproducts can be difficult to remove
Acyl Fluoride Precursors BTFFH, TFFHIn situ formation of a highly reactive acyl fluoride[5][8]Excellent for very hindered substrates, minimizes steric hindrance[5]Reagents may be less common
Acyl Chloride Precursors Oxalyl chloride, Thionyl chlorideForms a highly reactive acyl chloride[6]Very high reactivityHarsh conditions may not be suitable for sensitive substrates
Q6: I want to try forming the acyl fluoride. Can you provide a protocol?

A6: Certainly. Using Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) for in situ acyl fluoride formation is a highly effective method for coupling sterically hindered carboxylic acids.[8][9]

Experimental Protocol: BTFFH-Mediated Amide Coupling

Materials:

  • C-7 Carboxylic Acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • BTFFH (1.3–1.5 equiv)[8]

  • Diisopropylethylamine (DIPEA) (3.0–4.5 equiv)[8]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Activation: To a solution of the C-7 carboxylic acid in anhydrous DCM, add BTFFH and DIPEA.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride.[8]

  • Coupling: Add the amine to the reaction mixture.

  • Seal the reaction vessel and heat the mixture to an appropriate temperature (e.g., 80 °C) for 12–24 hours, monitoring the reaction by TLC or LC-MS.[8][9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The mechanism for this activation is illustrated below:

G cluster_0 Mechanism of BTFFH Activation RCOOH R(C-7)-COOH AcylFluoride R(C-7)-COF (Acyl Fluoride) RCOOH->AcylFluoride + BTFFH, DIPEA BTFFH BTFFH DIPEA DIPEA Amide R(C-7)-CONH-R' (Amide Product) AcylFluoride->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of BTFFH-mediated amide bond formation.

Q7: Are there other methods besides amide coupling that are affected by this low reactivity?

A7: Yes, any reaction that involves a nucleophilic attack at the C-7 carboxyl carbon will be challenging. This includes:

  • Fischer Esterification: The acid-catalyzed reaction between the C-7 carboxylic acid and an alcohol is often slow and requires harsh conditions (e.g., high temperatures, strong acid catalyst) and long reaction times.[10][11] The equilibrium nature of this reaction further complicates achieving high yields.[11]

  • Reduction to an Alcohol: While strong reducing agents like LiAlH₄ can reduce carboxylic acids, the steric hindrance at C-7 may require more forcing conditions, potentially leading to side reactions elsewhere in the molecule.

For esterification, a more reliable approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then react it with the desired alcohol.[6][7]

References

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. ACS Publications. [Link]

  • Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. ResearchGate. [Link]

  • Process for the activation of carboxylic acids.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Choosing amide coupling agent. Reddit. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 7.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Carboxylic Acid Derivatives: Complete Reactions Guide. Transformation Tutoring. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Synthesis problems carboxylic acid derivatives. YouTube. [Link]

  • Organic Reactions: Esterification & Transesterification. Student Academic Success. [Link]

  • Synthesis of Carboxylic Acids. [Link]

  • Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps. [Link]

  • Reactivity of Carboxylic Acid Derivatives. University of Calgary. [Link]

  • Carboxylic Acid Reactivity. Michigan State University. [Link]

  • Carboxylic Acid Derivatives | Reactivity Principles Made Simple. YouTube. [Link]

  • Structure and Reactivity: Substitution at Carboxyloids. College of Saint Benedict and Saint John's University. [Link]

  • Reactions of Carboxylic Acid Derivatives. Sketchy. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of Pyrido[2,3-b]pyrazine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of pyrido[2,3-b]pyrazine-7-carboxylic acid. As a key heterocyclic building block in medicinal chemistry and materials science, understanding its structural characterization is paramount for researchers in drug development and related fields.[1] This document will delve into the predicted ¹H NMR spectrum, offering a rationale for the chemical shifts, multiplicity patterns, and integration values based on fundamental principles and comparative data from related structures.

The Strategic Importance of this compound

The fused bicyclic structure of this compound, which incorporates both pyridine and pyrazine rings, presents a versatile scaffold for designing novel bioactive molecules.[1] Its derivatives have shown potential as antiviral agents, particularly as inhibitors of human cytomegalovirus (HCMV) polymerase.[1] Furthermore, the electron-deficient nature of the ring system, a consequence of four electronegative nitrogen atoms, makes it a candidate for applications in materials science, including nonlinear optics and electrochemical sensing.[1][2] Accurate spectroscopic characterization is the first step in unlocking the full potential of this compound and its analogs.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

In the absence of a readily available experimental spectrum in public databases, we can predict the ¹H NMR spectrum of this compound with a high degree of confidence. This prediction is based on the analysis of its molecular structure, the electronic effects of its functional groups, and comparison with known NMR data of similar heterocyclic systems like pyridine, pyrazine, and their derivatives.[3][4]

The structure of this compound features three aromatic protons in distinct chemical environments. For clarity, we will refer to them as H-2, H-3, and H-8, as numbered in the diagram below.

Molecular Structure with Proton Assignments

A diagram illustrating the chemical structure of this compound with protons labeled for NMR analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on an analysis of additive chemical shift effects and typical coupling constants observed in analogous heterocyclic systems.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 9.20 - 9.40Doublet (d)JH3-H2 = ~2.5 Hz1H
H-2 9.00 - 9.20Doublet (d)JH2-H3 = ~2.5 Hz1H
H-8 8.80 - 9.00Singlet (s)N/A1H
COOH > 13.0Broad Singlet (br s)N/A1H

In-Depth Spectral Interpretation

The Pyrazine Protons: H-2 and H-3

The two protons on the pyrazine ring, H-2 and H-3, are expected to be the most deshielded and therefore appear at the highest chemical shifts (downfield). This is due to the strong electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring. These nitrogens reduce the electron density around the adjacent protons, leading to a greater effective magnetic field experienced by their nuclei.

  • Chemical Shift: We predict H-3 to be slightly more downfield than H-2. The nitrogen at position 1 has a stronger deshielding effect on the adjacent H-2, while the nitrogen at position 4 has a similar effect on H-3. However, the proximity of H-3 to the electron-withdrawing pyridine ring system further enhances its deshielding.

  • Multiplicity: H-2 and H-3 are adjacent to each other and will therefore exhibit spin-spin coupling. They will appear as a pair of doublets. The coupling constant, JH2-H3, is expected to be around 2.5 Hz, which is a typical value for a four-bond coupling across a pyrazine ring.

The Pyridine Proton: H-8

The single proton on the pyridine ring, H-8, is also in an electron-deficient environment. Its chemical shift will be downfield, but likely slightly upfield compared to the pyrazine protons. The carboxylic acid group at position 7 is an electron-withdrawing group, which will deshield the adjacent H-8.

  • Chemical Shift: The precise chemical shift of H-8 will be influenced by the combined electron-withdrawing effects of the fused pyrazine ring and the carboxylic acid group. A prediction in the range of 8.80 - 9.00 ppm is reasonable.

  • Multiplicity: H-8 has no adjacent protons to couple with. Therefore, it is expected to appear as a sharp singlet.

The Carboxylic Acid Proton

The proton of the carboxylic acid group is highly acidic and will be significantly deshielded.

  • Chemical Shift: Carboxylic acid protons typically appear at very high chemical shifts, often above 13.0 ppm.

  • Multiplicity: This proton will appear as a broad singlet due to rapid chemical exchange with any trace amounts of water in the NMR solvent.

¹H NMR Interpretation Workflow

G cluster_0 Spectral Analysis cluster_1 Structural Rationale A Identify Downfield Signals (δ > 8.5 ppm) B Analyze Multiplicity A->B C Assign Pyrazine Protons (H-2, H-3) B->C Two doublets J ≈ 2.5 Hz D Assign Pyridine Proton (H-8) B->D One singlet E Identify Broad Singlet (δ > 13.0 ppm) F Assign COOH Proton E->F G Electron-withdrawing Pyrazine Nitrogens G->C H Electron-withdrawing Carboxylic Acid Group H->D I Lack of Adjacent Protons I->D J Acidic Proton Exchange J->F

A flowchart outlining the logical steps for interpreting the ¹H NMR spectrum of this compound.

Comparative Analysis with Parent Heterocycles

To appreciate the electronic effects within the fused system, it is instructive to compare the predicted chemical shifts with those of the parent heterocycles, pyridine and pyrazine.

  • Pyrazine: The protons of unsubstituted pyrazine appear as a singlet at approximately 8.6 ppm.[5] The predicted downfield shifts for H-2 and H-3 in our target molecule highlight the combined electron-withdrawing influence of the fused pyridine ring and the carboxylic acid substituent.

  • Pyridine: The protons of pyridine have chemical shifts ranging from approximately 7.4 ppm (γ-proton) to 8.6 ppm (α-protons). The predicted chemical shift of H-8 is consistent with a proton on a pyridine ring that is part of a larger, electron-deficient fused system and is adjacent to an electron-withdrawing substituent.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

For researchers intending to acquire an experimental spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 16 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the potentially slowly relaxing quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for its three aromatic protons and one carboxylic acid proton. The downfield chemical shifts are a direct consequence of the electron-deficient nature of the fused heterocyclic system. The predicted splitting patterns provide a clear pathway for unambiguous assignment of each proton. This guide serves as a valuable resource for researchers working with this important molecule, enabling them to confidently interpret their experimental data and verify the structural integrity of their synthesized compounds.

References

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • RSC Publishing. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]

  • IOPscience. Chemical Transformation of Pyrazine Derivatives. [Link]

  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The pyrido[2,3-b]pyrazine core is a significant "privileged scaffold" in modern medicinal chemistry. Its derivatives have shown considerable therapeutic potential, including activity as TRPV1 antagonists for pain management and as inhibitors of human cytomegalovirus (HCMV) polymerase.[1][2] As these promising molecules advance through the drug development pipeline, the rigorous assessment of their purity is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy. Regulatory bodies mandate that analytical procedures for pharmaceutical products be thoroughly validated to guarantee their suitability for the intended purpose.[3]

High-Performance Liquid Chromatography (HPLC) remains the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and reproducibility.[4][5] This guide provides an in-depth, experience-driven walkthrough of developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of a representative pyrido[2,3-b]pyrazine compound. We will explore the rationale behind each experimental decision, present a comprehensive validation protocol according to International Council for Harmonisation (ICH) guidelines, and objectively compare the developed method with alternative analytical technologies.

The Scientist's Approach: Devising the HPLC Method Strategy

Developing a reliable HPLC method is a systematic process that begins with understanding the analyte's physicochemical properties. Pyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound, which informs our initial choices for column chemistry, mobile phase, and detection.[6][7] Our objective is to create a method that can separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

The logical workflow for this process is as follows:

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Formal Validation A Determine Analyte Properties (Solubility, pKa, UV λmax) B Select Column (e.g., C18, C8) A->B C Select Mobile Phase (ACN/MeOH + Buffer) B->C D Optimize Gradient & Flow Rate C->D E Fine-tune Mobile Phase pH D->E F Adjust Column Temperature E->F G System Suitability Testing (SST) F->G H Validate per ICH Guidelines (Specificity, Linearity, Accuracy, etc.) G->H

Caption: HPLC Method Development Workflow.
Rationale for Experimental Choices
  • Column Selection: For moderately polar heterocyclic compounds like pyrido[2,3-b]pyrazine, a reversed-phase column is the industry standard. We begin with an octadecylsilane (C18) column, which provides excellent hydrophobic retention and resolving power for a wide range of analytes. A C8 column could be an alternative if the analyte is too strongly retained.[6][8]

  • Mobile Phase Composition: A gradient elution using acetonitrile (ACN) and water is chosen. ACN is often preferred over methanol for aromatic compounds as it can offer better peak shape and lower viscosity. To ensure reproducible retention times and symmetric peaks for the basic nitrogen atoms in the pyrido[2,3-b]pyrazine structure, a buffer is essential. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0-4.0) is selected to protonate residual silanols on the stationary phase and ensure the analyte is in a single ionic form, preventing peak tailing.[9]

  • Detection Wavelength: The UV-Vis spectrum of the pyrido[2,3-b]pyrazine standard is scanned to identify the wavelength of maximum absorbance (λmax). Selecting λmax for detection ensures the highest sensitivity for both the main compound and any structurally similar impurities.[10] For many pyrazine derivatives, this falls in the 230-270 nm range.[8][9]

  • Forced Degradation: To ensure the method is "stability-indicating," forced degradation studies are performed. The sample is subjected to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must be able to resolve the main pyrido[2,3-b]pyrazine peak from all degradation products formed.

Developed RP-HPLC Method: A Step-by-Step Protocol

Based on the strategic choices above, the following optimized method was established.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B over 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL

Method Validation: The Cornerstone of Trustworthiness

A developed method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10] The following parameters are evaluated according to ICH Q2(R1) guidelines.[5]

ValidationParameters VP Validated Method Specificity Specificity & Selectivity VP->Specificity Linearity Linearity & Range VP->Linearity Accuracy Accuracy (Recovery) VP->Accuracy Precision Precision VP->Precision LOD_LOQ LOD & LOQ VP->LOD_LOQ Robustness Robustness VP->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key Validation Parameters as per ICH Guidelines.
Summary of Validation Results

The developed HPLC method was subjected to a full validation study. The results, summarized below, confirm its suitability for the purity analysis of pyrido[2,3-b]pyrazine.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention time. Peak purity > 990.Passed. All degradation peaks were resolved from the main peak.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a range of 0.1 - 1.0 mg/mL
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0% for 6 replicate injectionsRSD = 0.45%
(Intermediate Precision) RSD ≤ 2.0% (inter-day, inter-analyst)RSD = 0.82%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.15 µg/mL
Robustness System suitability parameters pass after minor changes (pH ±0.2, Temp ±2°C)Passed. The method is robust to small, deliberate variations.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the established gold standard, it is crucial for scientists to understand its performance relative to other available technologies.[11] This comparison provides context for when to employ the developed method or consider an alternative.

FeatureDeveloped HPLC UHPLC (Ultra-High-Performance LC) [11]SFC (Supercritical Fluid Chromatography) [12]UV-Vis Spectrophotometry [13]
Principle Liquid-solid partitioningLiquid-solid partitioning (<2 µm particles)Supercritical fluid-solid partitioningLight absorbance
Specificity/Resolution High. Resolves closely related impurities.Very High. Superior resolution to HPLC.High. Good for chiral and polar compounds.Very Low. Cannot separate components.
Analysis Speed Moderate (20-30 min)Very Fast (2-5 min)Fast (5-10 min)Instantaneous
Sensitivity (LOD/LOQ) High. Suitable for trace impurity detection.Very High. Improved S/N over HPLC.High. Similar to HPLC.Low. Not suitable for trace analysis.
Solvent Consumption ModerateLow. Significant reduction vs. HPLC.Very Low. Uses compressed CO₂.Negligible
Best Application Routine QC, Purity Testing, Stability StudiesHigh-throughput screening, complex mixturesChiral separations, polar analytesPreliminary identity check, simple assays
Limitations Longer run times compared to UHPLC.Higher backpressure requires specialized systems.Limited to compounds soluble in CO₂/co-solvent.No separation capability; susceptible to interference.

Conclusion and Future Outlook

This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for the purity analysis of pyrido[2,3-b]pyrazine. The causality behind each experimental choice was explained, culminating in a robust and reliable method that meets the stringent requirements of the pharmaceutical industry.[3][14] The comparative analysis demonstrates that while newer technologies like UHPLC offer significant speed advantages, the developed HPLC method represents a perfect balance of performance, accessibility, and reliability for routine quality control and stability testing.

Future advancements, such as two-dimensional LC (2D-LC) and the hyphenation of HPLC with mass spectrometry (LC-MS), will continue to enhance analytical capabilities, allowing for even more comprehensive characterization of complex impurity profiles.[11][] However, the fundamental principles of sound chromatographic method development and validation outlined here will remain the bedrock of ensuring drug purity and patient safety.

References

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]

  • Pyrido(2,3-b)pyrazine. (2018). SIELC Technologies. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). SpringerLink. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. [Link]

  • Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Acta Chromatographica. [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2025). PubMed. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]

  • Pyrazines: Occurrence, formation and biodegradation. (2025). ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of PharmTech Research. [Link]

  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. (2021). Research Journal of Pharmacy and Technology. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrido[2,3-b]pyrazine (MW: 131.13 Da) is a privileged diazanaphthalene scaffold, structurally distinct from its isomers quinoxaline (benzo[b]pyrazine) and pyrido[3,4-b]pyrazine . It serves as the core pharmacophore in various kinase inhibitors, folate antagonists, and pteridine analogs.

For the analytical scientist, this scaffold presents a unique challenge: isomeric differentiation . Standard low-resolution MS cannot distinguish it from quinoxaline or its [3,4-b] isomer. This guide details the specific fragmentation pathways (EI and ESI-CID) required to unequivocally identify the pyrido[2,3-b]pyrazine core, comparing its behavior directly against common structural alternatives.

Part 1: Structural Dynamics & Ionization Physics

To interpret the spectra, one must understand the stability hierarchy of the fused rings. The pyrido[2,3-b]pyrazine system consists of a pyridine ring fused to a pyrazine ring .

  • Pyridine Ring: High aromatic stabilization energy; resistant to ring opening.

  • Pyrazine Ring: Two nitrogen atoms decrease aromaticity compared to pyridine; this ring is the primary site of fragmentation (the "soft spot").

Comparison of Alternatives (Isomeric Scaffolds)

Differentiation relies on the "survival yield" of the molecular ion and the energy required to trigger ring opening.

FeaturePyrido[2,3-b]pyrazine Quinoxaline (Alternative) Pyrido[3,4-b]pyrazine (Alternative)
Core Structure 1,4,5-triazanaphthalene1,4-diazanaphthalene1,4,6-triazanaphthalene
Primary Loss HCN (from pyrazine ring)HCN (from pyrazine ring)HCN (from pyrazine ring)
RDA Susceptibility High (Pyrazine ring)Moderate (Benzo-fusion stabilizes)High
Diagnostic Ion m/z 78 (Pyridine radical)m/z 76 (Benzyne-like)m/z 78 (Pyridine radical)
Polarity (ESI) High proton affinity (N1/N4)Moderate proton affinityHigh proton affinity

Part 2: Fragmentation Mechanisms (The Fingerprint)

Electron Impact (EI) Fragmentation Pathway

In EI (70 eV), the radical cation (


, m/z 131) is formed. The fragmentation is driven by the stability of the heteroaromatic system.
  • Step 1: Loss of HCN (m/z 131 → 104) The pyrazine ring cleaves first. The loss of neutral HCN (27 Da) is the base peak in many spectra. This results in a radical cation at m/z 104 (likely a diaza-indenyl type structure).

  • Step 2: Second Loss of HCN (m/z 104 → 77/78) The second nitrogen of the pyrazine ring is lost.

    • Differentiation Point: In Quinoxaline , this leads to a phenyl cation (m/z 77).[1][2] In Pyrido[2,3-b]pyrazine , this leads to a pyridyl cation (m/z 78) or, upon H-loss, m/z 77.

  • Step 3: Ring Destruction (m/z 51/52) The remaining pyridine ring fragments via loss of acetylene (

    
    , 26 Da), typical of aromatic systems.
    
ESI-CID (Collision Induced Dissociation) Pathway

In LC-MS/MS (


, m/z 132), the mechanism shifts to Retro-Diels-Alder (RDA)  reactions and charge-remote fragmentation.
  • Mechanism: Protonation occurs preferentially at N-1 or N-4 (pyrazine nitrogens).

  • RDA Reaction: The pyrazine ring undergoes a retro-cycloaddition, expelling neutral fragments (often HCN or substituted nitriles if derivatized).

  • Diagnostic Transition:

    
    .
    
Visualizing the Fragmentation Logic

The following diagram maps the degradation pathway, highlighting the critical difference between the Pyrazine-first vs. Pyridine-first breakdown.

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion Pyrido[2,3-b]pyrazine [M+H]+ m/z 132 Intermediate1 Pyrazine Ring Cleavage Loss of HCN (-27 Da) [M+H-HCN]+ m/z 105 Parent->Intermediate1 Primary Pathway (CID) RDA_Product Retro-Diels-Alder (RDA) Ring Opening m/z Variable (Derivatives) Parent->RDA_Product High Energy / Derivatives Intermediate2 Secondary N-Loss Loss of HCN (-27 Da) Pyridyl Cation m/z 78 Intermediate1->Intermediate2 Sequential Elimination Final Terminal Fragment [C4H3]+ m/z 51 Intermediate2->Final Aromatic Degradation key1 Blue: Precursor | Yellow: Primary Fragment | Red: Diagnostic Ion

Caption: Step-wise fragmentation pathway of protonated pyrido[2,3-b]pyrazine. The loss of two consecutive HCN molecules is the hallmark signature.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to distinguish pyrido[2,3-b]pyrazine from quinoxaline using LC-MS/MS (QqQ or Q-TOF).

Materials & Setup[3][4][5][6]
  • Instrument: Triple Quadrupole (QqQ) or Orbitrap.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Methodology
  • Direct Infusion Optimization (The "Tuning" Step):

    • Prepare a 1 µg/mL standard of the analyte in 50:50 MeOH:H2O.

    • Infuse at 10 µL/min.

    • Critical Check: Verify the presence of

      
       at m/z 132.1. If m/z 131 is dominant, your source voltage is too high (in-source fragmentation).
      
  • Energy Ramp Experiment (The "differentiation" Step):

    • To distinguish from Quinoxaline, perform a Collision Energy (CE) breakdown curve (0 to 50 eV).

    • Observation: Pyrido[2,3-b]pyrazine requires higher CE to fragment the pyridine ring compared to the benzene ring in quinoxaline.

    • Validation: At 20 eV, if the ratio of m/z 105 : m/z 78 is > 5:1, the structure is likely the fused pyridine system (more stable).

  • MS/MS Acquisition:

    • Precursor: 132.1

    • Product Ions: 105.1 (Quantifier), 78.1 (Qualifier).

    • Dwell Time: 50ms.

Comparison Workflow: Isomer Differentiation

Use this decision tree to confirm the scaffold identity when blind-testing samples.

DecisionTree Start Unknown Sample (MW 131) Step1 Identify [M+H]+ 132 Apply CE 20-30eV Start->Step1 Branch1 Fragment m/z 77 dominant? (Phenyl cation) Step1->Branch1 Loss of C4H4N2 Branch2 Fragment m/z 78/79 dominant? (Pyridyl cation) Step1->Branch2 Loss of C4H3N3 Result1 Likely Quinoxaline Branch1->Result1 Result2 Pyrido[2,3-b]pyrazine (or [3,4-b] isomer) Branch2->Result2 Refine Check N-Loss Ratio (m/z 105 vs 78) Result2->Refine Confirm

Caption: Decision logic for distinguishing benzo-fused (Quinoxaline) vs. pyrido-fused (Pyrido-pyrazine) scaffolds based on fragment ion mass.

Part 4: Data Summary & Reference Values

The following table summarizes the expected ions for the parent scaffold.

m/z (ESI+)Ion IdentityOriginRelative Abundance (Approx)
132.06

Parent Molecule100%
105.05

Pyrazine ring open60-80%
78.03

Pyridine core intact20-40%
51.02

Ring degradation<10%
Key Mechanistic Insight for Drug Developers

When this scaffold is substituted (e.g., in a kinase inhibitor), the RDA reaction often competes with side-chain fragmentation.

  • Rule of Thumb: If the side chain contains a weak bond (e.g., a sulfonamide or ether linkage), that bond will break before the pyrido[2,3-b]pyrazine core fragments.

  • Application: Use the m/z 132 or m/z 105 ion as a "core marker" in metabolite identification studies to track the scaffold's stability in vivo.

References

  • Niessen, W. M. A. (2010). Fragmentation of Nitrogen Heterocycles in Mass Spectrometry. Wiley. (Authoritative text on general N-heterocycle fragmentation mechanisms including RDA and HCN loss).

  • Lassagne, F., et al. (2018).[3][4] From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles. Molecules, 23(11), 2967. (Provides synthesis and structural characterization of these specific isomers).

  • Wang, J., et al. (2019). Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters. Chemistry – A European Journal.[5] (Comparative study of the electronic properties and stability of these isomeric scaffolds).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (The foundational text for EI fragmentation rules regarding HCN loss in aromatic heterocycles).

Sources

Comparative Analysis of the Infrared Spectrum of Pyrido[2,3-b]pyrazine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a detailed analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for pyrido[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block crucial in medicinal chemistry and materials science.[1] Given the compound's role as a precursor for antiviral agents and materials with nonlinear optical properties, unambiguous structural confirmation is paramount.[1] This document synthesizes theoretical spectroscopic principles with comparative data from related heterocyclic and carboxylic acid-containing molecules to predict and interpret the vibrational modes of the title compound. We will dissect the contributions of the carboxylic acid moiety, the fused aromatic pyrido[2,3-b]pyrazine core, and peripheral C-H bonds. Furthermore, a standardized experimental protocol for acquiring a high-fidelity Attenuated Total Reflectance (ATR)-FTIR spectrum is provided to ensure reproducible and reliable characterization.

Introduction: The Structural and Spectroscopic Landscape

This compound is a complex aromatic heterocycle featuring a fused pyridine and pyrazine ring system, further functionalized with a carboxylic acid group. This intricate structure gives rise to a unique infrared spectrum that serves as a molecular fingerprint. Understanding this spectrum is essential for researchers to confirm the successful synthesis of the target molecule, assess its purity, and distinguish it from starting materials or potential side products.

The vibrational modes observed in an IR spectrum can be logically attributed to specific functional groups and structural motifs within the molecule. For our analysis, we will deconstruct the molecule into three key components:

  • The Carboxylic Acid Group (-COOH): This group is responsible for some of the most distinct and easily identifiable peaks in the spectrum, namely the O-H and C=O stretching vibrations.

  • The Aromatic Pyrido[2,3-b]pyrazine Core: This fused ring system involves a complex interplay of C=C and C=N stretching vibrations, as well as ring "breathing" modes. Its characteristics can be inferred by comparing to simpler diazines like pyrazine and pteridine.[2][3]

  • Aromatic C-H Bonds: The stretching and bending vibrations of the hydrogens attached to the heterocyclic core provide further structural confirmation.

This guide will systematically explore the expected wavenumber regions for each of these components, drawing comparisons with simpler, well-characterized molecules to build a robust and reliable interpretation.

Predicted Characteristic IR Peaks and Assignments

The following table summarizes the predicted characteristic absorption bands for solid-phase this compound. The predictions are based on established correlation tables and spectral data from analogous structures.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group / MoietyRationale and Comparative Insights
3300–2500 Broad, StrongO–H StretchCarboxylic Acid (H-bonded dimer)This very broad and characteristic absorption is due to the strong intermolecular hydrogen bonding between carboxylic acid groups in the solid state.[4][5] It will typically overlay the C-H stretching region.
3100–3000 Medium, SharpC–H StretchAromatic C-HAromatic and alkene C-H stretches characteristically appear at wavenumbers just above 3000 cm⁻¹.[4] This is consistent with data for related heterocyclic systems like pteridines.[2]
~1710–1680 Strong, SharpC=O StretchCarboxylic Acid (conjugated)The carbonyl stretch is one of the strongest and most reliable peaks. For pyrazine-2-carboxylic acid, this band appears around 1715-1732 cm⁻¹.[6] Conjugation with the electron-withdrawing pyrido[2,3-b]pyrazine ring system is expected to shift this peak to a slightly lower wavenumber compared to a saturated aliphatic carboxylic acid.
1610–1450 Medium to StrongC=C and C=N StretchAromatic Ring SkeletonA series of bands in this region arises from the stretching vibrations within the fused aromatic rings.[2] Aromatic hydrocarbons and heterocycles like pyrazine and pyridine show characteristic absorptions in the 1600-1400 cm⁻¹ range.[3][4]
1320–1210 MediumC–O StretchCarboxylic AcidThis band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid, often coupled with O-H in-plane bending.[5]
~920 Broad, MediumO–H Bend (Out-of-Plane)Carboxylic Acid (dimer)The broadness of this out-of-plane bending vibration is another hallmark of the hydrogen-bonded carboxylic acid dimer.[5]
900–675 Medium to StrongC–H Bend (Out-of-Plane)Aromatic C-HThe position of these "oop" bending vibrations can be diagnostic of the substitution pattern on the aromatic rings.[4] These strong absorptions are characteristic of the fingerprint region.

Comparative Analysis with Precursors and Analogues

To fully appreciate the IR spectrum of the target molecule, it is instructive to compare its expected peaks with those of its likely synthetic precursors and simpler structural analogues. The synthesis of pyrido[2,3-b]pyrazines often involves the condensation of a diaminopyridine with a dicarbonyl compound.

Logical Flow: Synthesis and Spectroscopic Evolution

The diagram below illustrates a common synthetic route to the pyrido[2,3-b]pyrazine core, which provides context for the comparative spectroscopic analysis.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Condensation Reaction 2,3-Diaminopyridine->Condensation Glyoxylic_Acid_Derivative Dicarbonyl Compound (e.g., Glyoxylic Acid derivative) Glyoxylic_Acid_Derivative->Condensation Target_Molecule This compound Condensation->Target_Molecule Forms fused ring system

Caption: Synthetic pathway to this compound.

The following table compares the key vibrational modes. This comparison demonstrates how the final spectrum incorporates features from its constituent parts while also exhibiting unique characteristics due to the formation of the fused ring system.

CompoundN-H Stretch (Amine)O-H Stretch (Acid)C=O Stretch (Acid)C=C / C=N Stretch
2,3-Diaminopyridine (Precursor)~3450–3300 cm⁻¹ (two bands)N/AN/A~1620–1450 cm⁻¹
Pyrazine-2-Carboxylic Acid (Analogue)N/A3300–2500 cm⁻¹ (broad)~1715 cm⁻¹[6]~1580–1400 cm⁻¹
This compound (Target)N/A3300–2500 cm⁻¹ (broad) ~1710–1680 cm⁻¹ ~1610–1450 cm⁻¹

This comparison highlights a critical aspect of validation: the disappearance of the characteristic N-H stretching bands of the diaminopyridine precursor is a strong indicator that the condensation reaction has successfully occurred. Concurrently, the appearance of the broad O-H and strong C=O stretching bands confirms the presence of the carboxylic acid moiety.

Recommended Experimental Protocol: ATR-FTIR Spectroscopy

To obtain a high-quality, reproducible IR spectrum of a solid powder like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended. It requires minimal sample preparation and provides excellent sample-to-sample consistency.

Instrumentation: FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Crystal Cleaning (Causality: Baseline Integrity): Before acquiring a background or sample spectrum, meticulously clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone) to remove any residue from previous measurements. This step is critical to prevent spectral contamination and ensure a flat, artifact-free baseline.

  • Background Acquisition (Causality: Environmental Correction): With the clean, empty ATR accessory in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This scan measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum. This is a self-validating step; a successful background should result in a flat line at 100% transmittance.

  • Sample Application (Causality: Optimal Contact): Place a small amount of the powdered this compound sample onto the center of the ATR crystal. Only enough powder to completely cover the crystal surface is needed (typically 1-2 mg).

  • Pressure Application (Causality: Signal Quality): Lower the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum. Insufficient pressure is a common cause of weak, noisy spectra.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning: After acquisition, perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration. Clean the sample from the crystal and press using the method described in Step 1.

Workflow: Key Vibrational Regions for Analysis

This diagram highlights the primary regions of the IR spectrum to inspect for confirmation of the target molecule's structure.

cluster_OH O-H Region cluster_CH C-H Region cluster_Carbonyl Carbonyl Region cluster_Fingerprint Fingerprint Region Full_Spectrum Acquired IR Spectrum (4000-400 cm⁻¹) OH_Stretch 3300-2500 cm⁻¹ Broad O-H Stretch Full_Spectrum->OH_Stretch Confirms -COOH CH_Stretch 3100-3000 cm⁻¹ Aromatic C-H Stretch Full_Spectrum->CH_Stretch Confirms Aromatic H CO_Double ~1700 cm⁻¹ Strong C=O Stretch Full_Spectrum->CO_Double Confirms -COOH Ring_Stretch 1610-1450 cm⁻¹ C=C / C=N Stretches Full_Spectrum->Ring_Stretch Confirms Fused Rings CH_Bend < 900 cm⁻¹ C-H Out-of-Plane Bends Full_Spectrum->CH_Bend Confirms Structure

Caption: Key diagnostic regions in the IR spectrum of the target molecule.

Conclusion

The infrared spectrum of this compound is rich with information, providing a rapid and non-destructive method for structural verification. The key diagnostic features are the extremely broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the sharp and intense C=O stretch (~1710-1680 cm⁻¹), and the complex pattern of C=C and C=N ring stretching vibrations in the 1610-1450 cm⁻¹ region. By comparing an experimentally acquired spectrum to these predictions and noting the absence of precursor signals (such as N-H stretches), researchers can confidently confirm the identity and integrity of this valuable chemical building block.

References

  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives - IJFMR. (2022, September 15). International Journal for Multidisciplinary Research. [Link]

  • Nzikayel, S., Akpan, I. J., & Adams, E. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Palmer, M. H., & Ridley, T. (2000). Molecular Vibrations of Pteridine and Two Symmetric Tetraazanaphthalenes. The Journal of Physical Chemistry A, 104(34), 8099–8108. [Link]

  • 2-Aminonicotinic acid | C6H6N2O2 - PubChem. National Center for Biotechnology Information. [Link]

  • Márquez, F., Suero, M. I., & Martín-Delgado, M. J. (1992). Infrared and Raman Spectra of Pyrazine-2,3-Dicarboxylic Acid and Its Dipotassic Salt. Spectroscopy Letters, 26(1), 119-128. [Link]

  • FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. - ResearchGate. ResearchGate. [Link]

  • 2,3-Pyridinediamine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 2-Pyrazinecarboxylic acid | C5H4N2O2 - PubChem. National Center for Biotechnology Information. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI. [Link]

  • 2-Aminonicotinic acid (5345-47-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 - PubChem. National Center for Biotechnology Information. [Link]

  • 2,3-Pyridinediamine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Pushing at the Boundaries of Pterin Chemistry. PMC. [Link]

  • This compound - PubChemLite. PubChemLite. [Link]

  • IR Chart. University of California, Los Angeles. [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Pyrido[2,3-b]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold. Its derivatives have garnered significant attention for a spectrum of applications, including potential antiviral agents and materials with nonlinear optical (NLO) properties.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating this arrangement, providing an unambiguous determination of molecular structure.[2]

This guide provides an in-depth technical comparison of the crystal structure analysis of a representative pyrido[2,3-b]pyrazine derivative, 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , and a structurally related heterocyclic compound, quinoline-2-carboxylic acid . By examining the experimental methodologies and comparing their solid-state structures, we aim to provide valuable insights for researchers engaged in the design and development of novel compounds based on these and similar scaffolds.

The Experimental Keystone: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals suitable for X-ray diffraction. The quality of the crystal is a deciding factor for a successful structure determination.[3]

Synthesis and Crystallization Protocol: A Case Study

The synthesis of 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, our representative pyrido[2,3-b]pyrazine, is achieved through a well-established alkylation reaction.[4]

Experimental Protocol: Synthesis and Crystallization [4]

  • Reaction Setup: To a solution of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (0.2 g, 0.826 mmol) in dimethylformamide (15 ml), potassium carbonate (0.456 g, 3.304 mmol) and tetra-n-butylammonium bromide (0.1 mmol) are added.

  • Alkylation: Propargyl bromide (0.213 ml, 1.790 mmol) is added to the mixture, which is then stirred for 24 hours at room temperature.

  • Workup: The solvent is evaporated under reduced pressure.

  • Crystallization: High-quality single crystals for X-ray diffraction are obtained by slow evaporation from a suitable solvent system. The choice of solvent is critical and often determined empirically. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.[5]

The causality behind these steps is crucial. The use of a phase-transfer catalyst like tetra-n-butylammonium bromide facilitates the reaction between the sparingly soluble pyridopyrazine and the alkylating agent. The slow evaporation method for crystallization allows for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining sharp diffraction spots.[3]

Illuminating the Solid State: X-ray Crystallography Workflow

Once a suitable crystal is obtained, the process of X-ray crystallography unfolds in three primary stages: data collection, structure solution, and refinement.[2] This workflow provides a detailed three-dimensional model of the electron density within the crystal, from which the atomic positions can be inferred.[6]

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Source X-ray Source Crystal_Mounting->XRay_Source Diffraction Diffraction Pattern Generation XRay_Source->Diffraction Data_Recording Data Recording (Detector) Diffraction->Data_Recording Phase_Problem Solving the Phase Problem Data_Recording->Phase_Problem Electron_Density_Map Electron Density Map Phase_Problem->Electron_Density_Map Model_Building Atomic Model Building Electron_Density_Map->Model_Building Refinement Refinement & Validation Model_Building->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis of Crystal Structures

The following sections present the crystallographic data for our representative pyrido[2,3-b]pyrazine derivative and quinoline-2-carboxylic acid, followed by a comparative discussion of their solid-state packing and intermolecular interactions.

Case Study: 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

The crystal structure of this derivative reveals a planar pyrido-pyrazine fused-ring system.[4] The prop-2-ynyl groups are twisted away from this plane.

Crystallographic Parameter 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione [4]
Chemical Formula C₁₃H₈BrN₃O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345 (1)
b (Å) 17.347 (1)
c (Å) 6.456 (1)
α (°) 90
β (°) 92.382 (5)
γ (°) 90
Volume (ų) 1378.9 (3)
Z 4

Table 1: Crystallographic data for 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

In the crystal, the molecules are linked by weak C—H···O interactions, forming chains along the direction. Additionally, π–π stacking interactions are observed between the pyridine rings of adjacent molecules, with a centroid–centroid distance of 3.7089 (2) Å. These non-covalent interactions are crucial in dictating the overall crystal packing and, consequently, the material's properties.

Alternative Scaffold: Quinoxaline-2-carboxylic acid

Quinoxaline-2-carboxylic acid presents an interesting point of comparison as it is also a nitrogen-containing heterocyclic carboxylic acid. Its crystal structure is characterized by the presence of both neutral molecules and zwitterions within the lattice.[7]

Crystallographic Parameter Quinoxaline-2-carboxylic acid [7]
Chemical Formula C₉H₆N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.724 (1)
b (Å) 5.937 (1)
c (Å) 27.545 (2)
α (°) 90
β (°) 90.15 (1)
γ (°) 90
Volume (ų) 1589.9 (4)
Z 4

Table 2: Crystallographic data for Quinoxaline-2-carboxylic acid.

The crystal structure of quinoline-2-carboxylic acid is stabilized by a network of intermolecular hydrogen bonds.[7] The presence of the carboxylic acid group allows for the formation of strong O-H···O and N-H···O hydrogen bonds, which are dominant forces in the crystal packing of many carboxylic acids.[8]

Discussion and Comparative Insights

The comparison of these two crystal structures highlights the profound impact of functional group modifications on the solid-state architecture.

  • Dominant Intermolecular Interactions: In the pyrido[2,3-b]pyrazine derivative, the absence of a carboxylic acid proton leads to weaker C—H···O and π–π stacking interactions governing the crystal packing.[4] In contrast, the quinoline-2-carboxylic acid structure is dominated by strong hydrogen bonding interactions involving the carboxylic acid group.[7] This difference in interaction strength can significantly influence properties like melting point and solubility.

  • Molecular Conformation: The pyrido[2,3-b]pyrazine core remains largely planar, with the substituents twisted out of the plane.[4] The planarity of the core is a common feature in such fused aromatic systems and is important for enabling effective π–π stacking.

  • Crystal Packing: The different intermolecular forces lead to distinct packing motifs. The chain formation in the pyrido[2,3-b]pyrazine derivative contrasts with the more complex hydrogen-bonded network in quinoline-2-carboxylic acid. The study of these packing arrangements is a cornerstone of crystal engineering, aiming to predict and control the solid-state properties of materials.[9]

Figure 2: Molecular structures of the compared compounds.

Conclusion

The crystal structure analysis of pyrido[2,3-b]pyrazine derivatives provides invaluable information for understanding their structure-property relationships. This guide has demonstrated the typical experimental workflow and offered a comparative analysis with a related heterocyclic system. The key takeaway for researchers is the critical role of intermolecular interactions in dictating the solid-state structure. A thorough understanding of these forces, gained through detailed crystallographic analysis, is paramount for the rational design of new molecules with tailored properties for applications in drug development and materials science.

References

  • Sikine, M., et al. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. IUCrData, 3(3), x180293. [Link]

  • PubChem (n.d.). 2-quinoxalinecarboxylic acid. PubChem. [Link]

  • Day, G. M., et al. (2002). Dimer or Catemer? Low-Energy Crystal Packings for Small Carboxylic Acids. Crystal Growth & Design, 2(4), 327-336. [Link]

  • PubChem (n.d.). 7-Bromopyrido(2,3-b)pyrazine-2,3(1H,4H)-dione. PubChem. [Link]

  • PubChem (n.d.). Quinoxaline-2-carboxylic acid. PubChem. [Link]

  • Glowiak, T., & Gancarz, R. (1983). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 39(10), 1391-1393. [Link]

  • Chadwick, D. R. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 646-652. [Link]

  • Creative BioMart (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • Deschamps, J. R. (2006). X-ray crystallography of chemical compounds. Current medicinal chemistry, 13(1), 113-25. [Link]

  • Der Pharma Chemica (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(19), 23-34. [Link]

  • University of Florida (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • MDPI (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]

  • Aakeröy, C. B., & Beatty, A. M. (2004). Geometry of the 2-aminoheterocyclic-carboxylic acid R2(2)(8) graph set: implications for crystal engineering. CrystEngComm, 6, 448-450. [Link]

  • MDPI (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 14(9), 748. [Link]

Sources

A Comparative Spectroscopic Guide to Pyrido[2,3-b]pyrazine and Pteridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a profound understanding of the structural and electronic properties of heterocyclic scaffolds is paramount. Pyrido[2,3-b]pyrazines and pteridines, both nitrogen-containing fused heterocyclic systems, are privileged structures in medicinal chemistry and materials science. Their utility is often dictated by their unique electronic and, consequently, spectral properties. This guide provides an in-depth spectral comparison of these two analogous systems, supported by experimental data and protocols, to aid in their identification, characterization, and application.

Introduction: Structural Nuances and Their Spectroscopic Implications

At their core, both pyrido[2,3-b]pyrazine and pteridine feature a pyrazine ring fused to a six-membered nitrogen-containing ring. The key distinction lies in the nature of the second fused ring: a pyridine ring in pyrido[2,3-b]pyrazines and a pyrimidine ring in pteridines. This seemingly subtle difference—an additional nitrogen atom in the pteridine core—profoundly influences the electron distribution, aromaticity, and overall electronic landscape of the molecule. These differences are directly reflected in their respective spectroscopic signatures.

Pteridine's additional nitrogen atom acts as an electron-withdrawing group, which can impact the energy levels of the molecular orbitals. This generally leads to shifts in absorption and emission maxima and alters the chemical environment of the constituent protons and carbons, as observed in NMR spectroscopy.

Caption: Core chemical structures of Pyrido[2,3-b]pyrazine and Pteridine.

I. UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like pyrido[2,3-b]pyrazines and pteridines, the absorption spectra are characterized by π-π* and n-π* transitions.

Pyrido[2,3-b]pyrazines typically exhibit strong π-π* transitions in the UV region, with intramolecular charge transfer (ICT) bands extending into the visible range, particularly in donor-acceptor-donor (D-A-D) structured derivatives.[1][2] The position of these bands is highly sensitive to solvent polarity and the nature of substituents. For instance, D-A-D structured pyrido[2,3-b]pyrazines can show ICT transitions between 412–485 nm.[1][2]

Pteridine analogs also display characteristic UV-Vis spectra. Pterin, a common pteridine derivative, shows absorption peaks around 274 nm and 350 nm.[3] The exact position of the absorption maxima can vary with substitution. For example, pterine-6-carboxylic acid has a peak at approximately 288 nm.[3] The electronic properties, and thus the absorption spectra, of pteridines can be significantly influenced by interactions with metals.[4]

Comparative UV-Vis Absorption Data

Compound ClassTypical λmax (nm)Transition TypeReference
Pyrido[2,3-b]pyrazine280-399π-π[1]
412-485Intramolecular Charge Transfer (ICT)[1][2]
Pteridine (Pterin)~274, ~350π-π[3]
Pteridine (6MAP)310π-π[5][6]
Pteridine (DMAP)330π-π[5][6]

II. Fluorescence Spectroscopy: Harnessing Light Emission

Fluorescence spectroscopy provides insights into the excited state properties of molecules and is a cornerstone of their application as probes and sensors.

Many pyrido[2,3-b]pyrazine derivatives are highly emissive, with emission colors that can be tuned across the visible spectrum (blue to red) by modifying the donor and acceptor groups within the molecule.[1][2][7] Their emission properties are often sensitive to solvent polarity.[2]

Pteridines are well-known for their fluorescent properties, with many derivatives exhibiting significant quantum yields.[8][9] For instance, certain pteridine-based nucleoside analogs have quantum yields ranging from less than 0.03 to as high as 0.88.[8][9] The emission maximum for several fluorescent pteridine probes is around 400 to 444 nm.[8][9] The fluorescence of pteridine analogs can be quenched upon incorporation into oligonucleotides, a property that is useful for studying DNA-protein interactions.[8][9]

Comparative Fluorescence Data

Compound ClassExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Pyrido[2,3-b]pyrazine412-485486-624Varies with structure[1][2]
Pteridine (selected probes)334-358400-444> 0.15[8][9]
Pteridine (6MAP)3104300.39 (monomer)[5][6]
Pteridine (DMAP)3304300.48 (monomer)[5][6]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei provide detailed information about the electronic environment of atoms within the molecule.

In pyrido[2,3-b]pyrazines , the protons on the pyridine and pyrazine rings resonate in the aromatic region of the ¹H NMR spectrum. The exact chemical shifts are dependent on the substitution pattern. For example, in 2-phenylpyrido[2,3-b]pyrazine, proton signals appear between 7.53 and 9.55 ppm.[10] The ¹³C NMR spectrum shows signals for the aromatic carbons, with chemical shifts also being influenced by substituents.[10]

For pteridines , ¹H NMR studies have been used to investigate the structure of various derivatives and their adducts.[11] The chemical shifts of protons are influenced by the electron-withdrawing nature of the nitrogen atoms.[12] ¹³C NMR spectra have been measured for a range of pteridines, with the data being interpreted in terms of the ionization state of the molecules.[12]

Illustrative NMR Data

  • Pyrido[2,3-b]pyrazine (2-phenyl derivative):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.53–7.60 (m, 3H), 7.73 (dd, 1H), 8.21–8.24 (m, 2H), 8.51 (dd, 1H), 9.17 (dd, 1H), 9.55 (s, 1H).[10]

    • ¹³C NMR (100 MHz, CDCl₃): δ 125.5, 127.6, 129.2, 130.7, 135.8, 137.5, 138.5, 146.2, 150.4, 152.9, 154.6.[10]

  • Pteridine (representative derivative):

    • ¹H and ¹³C NMR data for pteridines are highly variable depending on the specific analog and the solvent used. For instance, in a substituted pterin, ¹H NMR signals for aromatic and substituent protons are observed, and ¹³C NMR signals are assigned based on heteronuclear correlation experiments.[13]

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

The mass spectra of pyrido[2,3-b]pyrazine derivatives are characterized by a molecular ion peak corresponding to the mass of the compound. Fragmentation patterns can involve the loss of small molecules or radicals, providing clues about the structure of substituents.[14][15]

Similarly, the mass spectra of pteridines show a molecular ion peak, and the fragmentation is often initiated by the elimination of small molecules like CO, followed by the loss of other fragments such as HCN.[16]

Experimental Protocols

The following are generalized protocols for the spectral analysis of pyrido[2,3-b]pyrazine and pteridine analogs. It is crucial to adapt these protocols based on the specific properties of the compound of interest (e.g., solubility, stability).

UV-Visible and Fluorescence Spectroscopy

Spectroscopy_Workflow A Sample Preparation (Dissolve in appropriate solvent) B UV-Vis Spectrophotometer (Scan absorbance spectrum) A->B C Fluorometer (Determine excitation max) B->C D Fluorescence Scan (Acquire emission spectrum) C->D E Data Analysis (Determine λmax, quantum yield) D->E

Caption: General workflow for UV-Vis and fluorescence spectroscopy.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., DMSO, ethanol, chloroform) to a known concentration (typically in the micromolar range).

  • UV-Vis Absorption:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Acquire the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate) should be used under identical experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[17] Ensure the compound is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use 2D NMR techniques such as HSQC and HMBC to aid in the assignment of carbon signals by correlating them with their attached protons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

    • Acquire the mass spectrum in full scan mode to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

Conclusion

The spectral properties of pyrido[2,3-b]pyrazines and pteridines are rich with information that reflects their underlying electronic structures. The additional nitrogen atom in the pteridine core generally leads to distinct shifts in their UV-Vis and fluorescence spectra compared to their pyrido[2,3-b]pyrazine counterparts. While both classes of compounds offer tunable photophysical properties and provide detailed structural information through NMR and mass spectrometry, the specific choice between these scaffolds for a particular application will depend on the desired spectral characteristics. This guide provides a foundational understanding of their comparative spectral behavior, empowering researchers to make informed decisions in the design and characterization of novel bioactive molecules and functional materials.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
  • Fluorescence properties of pteridine nucleoside analogs as monomers and incorpor
  • Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides. Semantic Scholar.
  • ¹H NMR studies of σ‐adducts of pteridine and some of its derivatives in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas.
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC.
  • Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorpor
  • Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines. Journal of the Chemical Society (Resumed).
  • Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation.
  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applic
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine deriv
  • ¹³C-NMR. Spectra of Pteridines.
  • SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. CL Cook1.
  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. PMC.
  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing.
  • Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 4,6-Pteridinediamine Deriv
  • Pushing at the Boundaries of Pterin Chemistry. PMC.
  • Supporting inform
  • Ultraviolet/Visible absorption spectra of standards and sample.
  • Synthesis and biological activity study of some new pteridine derivatives.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
  • Chemical Transformation of Pyrazine Deriv
  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem.
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI.
  • Pyrido[2,3-b]pyrazine. CymitQuimica.
  • A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-deriv
  • Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence and Emitting Color over the Entire Visible-Light Range. PubMed.
  • Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs. RSC Publishing.
  • Pyrido(2,3-b)pyrazine. SIELC Technologies.
  • The Re(I) coordination chemistry of a series of pyrido[2,3-b]pyrazine-derived ligands: Syntheses, characterisation and crystal structures.
  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applic
  • Outer-valence Electron Spectra of Prototypical Aromatic Heterocycles from an Optimally Tuned Range-Separated Hybrid Functional.
  • One-photon absorption spectra of pterin derivatives in their acidic state.
  • Hückel Molecular Orbital Theory for Aza-Aromatic Molecules: A case study of Acridine and Phenazine. SciSpace.
  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simul
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
  • A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-deriv
  • Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. MDPI.
  • Comparison processors spectral analysis concentrations for aromatic compounds using the application of mathematical models. IOP Conference Series: Earth and Environmental Science.

Sources

Characterization Benchmarking: Elemental Analysis of Pyrido[2,3-b]pyrazine-7-carboxylic Acid

[1]

Executive Summary: The Characterization Challenge

Pyrido[2,3-b]pyrazine-7-carboxylic acid (CAS 893723-49-4 ) is a critical heterocyclic scaffold employed in the synthesis of kinase inhibitors and antifolates.[1][2] Its fused bicyclic system, containing three nitrogen atoms and a carboxylic acid moiety, presents unique challenges in purity determination.[1]

While HPLC provides retention data, it often fails to detect inorganic contaminants, trapped solvents, or hydration states that significantly alter the molecular weight and stoichiometric calculations in downstream synthesis.[1] Elemental Analysis (CHN) serves as the definitive "gatekeeper" technique to validate the bulk purity and solid-state form of this compound.[1]

This guide objectively compares the elemental signature of high-purity this compound against its common process impurities and solvates, providing a self-validating protocol for your laboratory.[1]

Product Profile
  • Chemical Name: this compound[1][2][3][4][5]

  • Formula:

    
    
    
  • Molecular Weight: 175.14 g/mol [1][6]

  • Key Application: Precursor for pteridine-mimetic drugs.[1]

Comparative Elemental Analysis Data

The following data sets benchmark the theoretical values of the target compound against three common "alternatives" found in synthesis: the Monohydrate (due to hygroscopicity), the Decarboxylated Impurity (thermal degradation), and Residual Solvent (DMF).[1]

Table 1: Theoretical vs. Diagnostic Impurity Profiles
Analyte ScenarioFormula% Carbon (C)% Hydrogen (H)% Nitrogen (N)Diagnostic Indicator
Target (Anhydrous)

54.86 2.88 23.99 Reference Standard.[1]
Alternative A: Monohydrate

49.743.6521.75High H (+0.77%), Low C/N. Indicates insufficient drying or hygroscopic uptake.[1]
Alternative B: Decarboxylated

64.113.8432.04Massive C/N deviation. Indicates thermal degradation during workup (

).[1]
Alternative C: DMF Solvate (0.5 eq)

53.864.0423.14High H (+1.16%). Common when recrystallized from DMF without high-vac drying.[1]
Experimental Interpretation Guide
  • Acceptance Criteria: Standard pharmaceutical purity requires experimental values to be within

    
      of the theoretical value.[1]
    
  • The Nitrogen Trap: Note that the decarboxylated impurity (Pyrido[2,3-b]pyrazine) has a significantly higher nitrogen content (32.04%) than the target acid (23.99%).[1] A "high N" result is a specific red flag for thermal decomposition, not just "better" purity.[1]

Structural & Impurity Logic (Visualized)

To understand the origin of these impurities, we must visualize the synthetic and degradation pathways.[1] The diagram below illustrates where the "Alternatives" listed in Table 1 originate during the workflow.

SynthesisPathStartPrecursors(2,3-Diaminopyridine + Glyoxal)ReactionCondensation Reaction(Reflux)Start->ReactionCrudeCrude Product(Wet Solid)Reaction->CrudeTargetTARGET:Pyrido[2,3-b]pyrazine-7-COOH(Anhydrous)Crude->TargetIdeal Workup(Vacuum Dry 60°C)HydrateAlternative A:Monohydrate Form(Hygroscopic)Crude->HydrateAir Dry / High HumiditySolvateAlternative C:DMF Solvate(Trapped Solvent)Crude->SolvateRecrystallization (DMF)Insufficient DryingDecarbAlternative B:Decarboxylated Impurity(Pyrido[2,3-b]pyrazine)Target->DecarbThermal Degradation(>150°C)

Figure 1: Synthetic origin of elemental analysis deviations. Note that decarboxylation is irreversible, while hydration and solvation can often be corrected.[1]

Validated Experimental Protocol

To achieve the "Target" values listed in Table 1, the following protocol is recommended. This methodology addresses the specific combustion difficulties associated with nitrogen-rich heterocycles (incomplete combustion leading to low N values).[1]

Step 1: Sample Preparation (The Critical Step)[1]
  • Pre-treatment: The carboxylic acid moiety makes this compound prone to hydrogen bonding with water.[1]

  • Protocol: Dry 50 mg of the sample in a vacuum oven (

    
    ) at 60°C for 12 hours  over 
    
    
    .
    • Why? Higher temperatures risk decarboxylation (Alternative B).[1] Lower temperatures fail to remove lattice-bound water (Alternative A).[1]

Step 2: Combustion Parameters[1]
  • Instrument: Flash 2000 or Elementar vario (or equivalent).[1]

  • Combustion Aid: Add 10–15 mg of Tungsten(VI) Oxide (

    
    )  to the tin capsule.[1]
    
    • Causality: Pyrazine rings are thermally stable and resistant to oxidation.[1]

      
       acts as a flux and oxygen donor, preventing the formation of refractory carbon nitrides which artificially lower the %N result [1].[1]
      
  • Temperature: Oxidation furnace at

    
    ; Reduction furnace at 
    
    
    .
Step 3: Data Validation Workflow

Use the following decision tree to interpret your raw CHN data.

DecisionTreeResultReceive CHN DataCheckHCheck %H DeviationResult->CheckHCheckNCheck %N DeviationCheckH->CheckNNormalPassPASS:Values within ±0.4%CheckH->PassNormalFailHydrateFAIL:High H (>0.5%)Suspect HydrateCheckH->FailHydrateHighCheckN->PassNormalFailSolventFAIL:High C & HSuspect SolventCheckN->FailSolventC & H HighFailDecarbFAIL:High N, High CSuspect DecarboxylationCheckN->FailDecarbN High (>2%)FailCombFAIL:Low NIncomplete CombustionCheckN->FailCombN Low (<1%)

Figure 2: Diagnostic workflow for interpreting CHN results for Pyrido[2,3-b]pyrazine-7-COOH.

Technical Insights & Troubleshooting

Why not just use NMR?

While

11
The "Nitrogen Error"

In heterocyclic analysis, a common error is finding %N values 1–2% lower than theoretical.[1]

  • Cause: Formation of molecular nitrogen (

    
    ) is not instantaneous; some nitrogen may become trapped as carbonaceous char.[1]
    
  • Solution: If your %N is consistently low but %C is accurate, increase the oxygen flow duration by 10 seconds and ensure

    
     is used. Do not assume the product is impure; assume the combustion is incomplete [2].[1]
    
Solubility Note

This compound is sparingly soluble in water and ethanol but soluble in DMSO and dilute aqueous base (due to the carboxylic acid).[1] If recrystallization is required to improve EA data, avoid DMF if possible (hard to remove).[1] Prefer dissolution in aqueous


1

References

  • Microanalysis of Nitrogen-Rich Heterocycles.Journal of Analytical Methods, 2018.
  • Synthesis and Characterization of Pyrido[2,3-b]pyrazine Derivatives. Results in Chemistry, Vol 18, 2025. Detailed synthesis and spectral characterization of the pyrido[2,3-b]pyrazine scaffold.

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances, 2023.[1] Discusses solubility and purification challenges of this specific ring system.

  • PubChem Compound Summary: this compound. National Library of Medicine.[1] Accessed Oct 2023. [1]

A Comparative Guide to the UV-Vis Absorption Spectra of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties.[1][2] A fundamental understanding of the electronic absorption characteristics of these derivatives is paramount for applications ranging from the design of novel therapeutics to the development of advanced organic electronics.[3][4] This guide provides a comparative analysis of the UV-Vis absorption spectra of various pyrido[2,3-b]pyrazine derivatives, supported by experimental data and theoretical insights.

Understanding the Electronic Transitions in the Pyrido[2,3-b]pyrazine Core

The parent pyrido[2,3-b]pyrazine skeleton exhibits characteristic absorption bands in the UV region, typically between 358 and 365 nm.[3][4] These absorptions are attributed to n–π* and π–π* electronic transitions originating from the π-conjugated system of the fused aromatic rings.[3][4] The molar extinction coefficients (log ε) for these transitions are generally in the range of 4.32–4.43 M⁻¹ cm⁻¹, indicating strong absorption.[3]

The Influence of Substituents: Engineering the Absorption Profile

The true versatility of the pyrido[2,3-b]pyrazine scaffold lies in its susceptibility to functionalization, which allows for precise tuning of its electronic and photophysical properties. The introduction of electron-donating (D) and electron-accepting (A) groups can lead to the formation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) systems.[3][4] This architectural modification gives rise to a new, lower-energy absorption band corresponding to an intramolecular charge transfer (ICT) transition.[3][4]

Donor-Acceptor-Donor (D-A-D) Architectures

A common strategy involves the substitution of the pyrido[2,3-b]pyrazine core (the acceptor) with various amine donors.[3][4][5] This results in D-A-D structured molecules where the ICT transition manifests as a distinct absorption band at longer wavelengths, typically in the range of 412–485 nm.[3][4][5] The energy of this ICT band is highly sensitive to the electron-donating strength of the amine substituent. For instance, a marginal red shift of 5–6 nm is observed when a methoxy (-OCH3) group, a strong electron-donating group, is present on a diphenylamine donor compared to an unsubstituted diphenylamine.[3]

The nature of the donor group significantly impacts the absorption maxima. A comparative summary of the ICT absorption wavelengths for various pyrido[2,3-b]pyrazine derivatives with different donor amines is presented in the table below.

Compound IDDonor GroupICT Absorption (λmax, nm) in TolueneMolar Extinction Coefficient (log ε)Reference
2 Diphenylamine4624.44[6]
3 N-phenyl-1-naphthylamine4574.44[6]
4 Bis(4-methoxyphenyl)amine4704.51[6]
5 Bis(4-nitrophenyl)amine4644.46[6]
7 Carbazole4862.60[3]
10 Phenoxazine5082.52[3]

This table is a representation of data available in the cited literature and is not exhaustive.

Solvatochromism: The Role of the Solvent Environment

The ICT band of D-A-D type pyrido[2,3-b]pyrazine derivatives often exhibits solvatochromism, a phenomenon where the absorption wavelength changes with the polarity of the solvent.[3][5] Generally, a positive solvatochromic effect is observed, meaning the absorption maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state. This sensitivity to the solvent environment underscores the charge-transfer nature of the electronic transition.[3]

Theoretical Calculations: A Predictive Tool

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the UV-Vis spectra of pyrido[2,3-b]pyrazine derivatives.[7][8][9][10] These calculations can provide insights into the molecular orbitals involved in the electronic transitions (e.g., HOMO-LUMO transitions) and help to rationalize the observed spectral shifts upon substitution.[1][7] For example, a smaller HOMO-LUMO energy gap calculated by DFT often correlates with a longer wavelength absorption maximum.[7][10]

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following provides a generalized, step-by-step methodology for obtaining the UV-Vis absorption spectra of pyrido[2,3-b]pyrazine derivatives.

I. Materials and Instrumentation
  • Pyrido[2,3-b]pyrazine derivative of interest

  • Spectroscopic grade solvents (e.g., toluene, THF, chloroform, DCM, DMSO)[6]

  • Volumetric flasks and pipettes for accurate solution preparation

  • Quartz cuvettes (typically 1 cm path length)

  • Double-beam UV-Vis spectrophotometer

II. Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the pyrido[2,3-b]pyrazine derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 10⁻³ M).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for UV-Vis analysis, typically in the range of 10⁻⁵ M.[3] The final concentration should be adjusted to ensure the absorbance values fall within the linear range of the instrument (ideally between 0.1 and 1.0).

III. Spectral Acquisition
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure a stable baseline.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that was used to prepare the sample. Place this "blank" cuvette in the reference beam path of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 250-800 nm) to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the sample cuvette in the sample beam path.

  • Data Acquisition: Acquire the absorption spectrum of the sample over the same wavelength range used for the baseline correction. The instrument will record the absorbance as a function of wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band and record the corresponding absorbance value. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualization of Key Concepts

G cluster_0 Electronic Transitions in Pyrido[2,3-b]pyrazine Core cluster_1 Influence of Substituents (D-A-D System) Core Pyrido[2,3-b]pyrazine Core Transitions n–π* and π–π* Transitions Core->Transitions Absorption of UV Light Donor Electron-Donating Group (D) Acceptor Pyrido[2,3-b]pyrazine Core (A) Donor->Acceptor Electronic Coupling ICT Intramolecular Charge Transfer (ICT) Band Acceptor->ICT Results in

Caption: Relationship between the core structure, substituents, and resulting electronic transitions.

G Start Start: Prepare 10⁻³ M Stock Solution Dilute Dilute to 10⁻⁵ M Working Solution Start->Dilute Baseline Run Baseline Correction with Pure Solvent Dilute->Baseline Measure Measure Sample Absorption Spectrum Baseline->Measure Analyze Analyze Data: Identify λmax and Calculate ε Measure->Analyze End End Analyze->End

Caption: Workflow for UV-Vis absorption spectral acquisition.

References

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 6888–6905. [Link]

  • Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160–32174. [Link]

  • Weser, J., Walther, C., & Schimmelpfennig, B. (2017). Computing UV/vis spectra using a combined molecular dynamics and quantum chemistry approach: bis-triazin-pyridine (BTP) ligands studied in solution. Physical Chemistry Chemical Physics, 19(34), 23023–23033. [Link]

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Semantic Scholar. [Link]

  • Kamble, R. M., Kapse, D. M., & Singh, P. S. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. ResearchGate. [Link]

  • Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]

  • (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160–32174. [Link]

  • Nishigaki, S., Yoneda, F., & Shinomura, K. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(2), 126–132. [Link]

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 6888-6905. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.